3,4-dichloro-N-(4-nitrophenyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloro-N-(4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-11-6-1-8(7-12(11)15)13(18)16-9-2-4-10(5-3-9)17(19)20/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRSWMDJBKJDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908040 | |
| Record name | 3,4-Dichloro-N-(4-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10278-40-7 | |
| Record name | NSC6895 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dichloro-N-(4-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-dichloro-N-(4-nitrophenyl)benzamide: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 3,4-dichloro-N-(4-nitrophenyl)benzamide, a molecule of significant interest in medicinal chemistry and materials science. While this specific compound is not extensively documented in public databases, this guide, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and exploration of its potential biological activities. This document is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic and material potential of novel benzamide derivatives.
Molecular Structure and Physicochemical Properties
3,4-dichloro-N-(4-nitrophenyl)benzamide possesses a core structure consisting of a 3,4-dichlorinated benzoyl group connected via an amide linkage to a 4-nitrophenyl moiety. The strategic placement of electron-withdrawing groups—the two chlorine atoms and the nitro group—is anticipated to significantly influence the molecule's electronic properties, reactivity, and biological interactions.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₃H₈Cl₂N₂O₃ | Elemental composition |
| Molecular Weight | 311.13 g/mol | Based on atomic weights |
| CAS Number | Not assigned | No specific entry found in major chemical databases. The isomeric 3,5-dichloro-N-(4-nitrophenyl)benzamide has the CAS number 128915-32-2. |
| Appearance | Expected to be a crystalline solid, likely pale yellow to off-white in color. | General appearance of similar aromatic amides and nitro compounds. |
| Melting Point | Predicted to be in the range of 180-220 °C. | Extrapolated from related structures like N-(4-nitrophenyl)benzamide (198 °C)[1] and other chlorinated benzamides. |
| Solubility | Expected to be poorly soluble in water, but soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents like dichloromethane. | Based on the nonpolar aromatic structure and general solubility of benzamides. |
| LogP | Predicted to be in the range of 3.5 - 4.5. | Calculated based on the lipophilicity of the dichlorinated and nitrated aromatic rings. |
Synthesis of 3,4-dichloro-N-(4-nitrophenyl)benzamide: A Proposed Protocol
The synthesis of 3,4-dichloro-N-(4-nitrophenyl)benzamide can be efficiently achieved through the formation of an amide bond between 3,4-dichlorobenzoyl chloride and 4-nitroaniline. This is a standard and reliable method for the preparation of N-aryl benzamides.
Synthetic Workflow
The proposed synthesis follows a straightforward, single-step acylation reaction.
Caption: Proposed synthetic workflow for 3,4-dichloro-N-(4-nitrophenyl)benzamide.
Detailed Experimental Protocol
This protocol is based on well-established methods for benzamide synthesis.[2][3][4]
Materials:
-
3,4-Dichlorobenzoyl chloride
-
4-Nitroaniline
-
Triethylamine (or Pyridine)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitroaniline (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. To this, add a solution of 3,4-dichlorobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise over 15-20 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude 3,4-dichloro-N-(4-nitrophenyl)benzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized 3,4-dichloro-N-(4-nitrophenyl)benzamide would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of analogous compounds.[5][6]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | Amide N-H |
| ~8.3 | Doublet | 2H | Protons ortho to the nitro group |
| ~8.0 | Doublet | 2H | Protons meta to the nitro group |
| ~7.9 | Doublet | 1H | Proton on the dichlorinated ring |
| ~7.7 | Doublet of doublets | 1H | Proton on the dichlorinated ring |
| ~7.5 | Doublet | 1H | Proton on the dichlorinated ring |
Note: The exact chemical shifts and coupling constants will depend on the solvent used for analysis (e.g., DMSO-d₆ or CDCl₃).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | Amide carbonyl carbon |
| ~145-150 | Aromatic carbons attached to the nitro group and the amide nitrogen |
| ~120-140 | Other aromatic carbons |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3400 | N-H stretching of the amide |
| ~1660-1680 | C=O stretching of the amide (Amide I band) |
| ~1500-1550 and 1330-1370 | Asymmetric and symmetric N-O stretching of the nitro group |
| ~1100-1200 | C-N stretching |
| ~700-850 | C-Cl stretching |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected [M]+•: ~310, 312, 314 (due to the isotopic pattern of two chlorine atoms).
Potential Applications and Biological Activity
While specific biological data for 3,4-dichloro-N-(4-nitrophenyl)benzamide is not available, the structural motifs present in the molecule suggest several potential areas of application, particularly in medicinal chemistry.
Rationale for Potential Biological Activity
Caption: Relationship between structural motifs and potential biological activities.
-
Antimicrobial Activity: The presence of a nitroaromatic group is a well-known feature in many antimicrobial agents. The nitro group can undergo bioreduction in microbial cells to form reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules.
-
Anticancer Activity: Many benzamide derivatives have been investigated as anticancer agents. The dichlorinated phenyl ring can enhance lipophilicity, potentially improving cell membrane permeability. Furthermore, the nitro group can be selectively reduced in the hypoxic environment of solid tumors, making it a potential lead for hypoxia-activated prodrugs.
-
Enzyme Inhibition: The rigid structure and hydrogen bonding capabilities of the amide linkage make benzamides common scaffolds for enzyme inhibitors. The specific substitution pattern on the aromatic rings will determine the selectivity and potency towards different enzyme targets.
Conclusion and Future Directions
3,4-dichloro-N-(4-nitrophenyl)benzamide represents a promising, yet underexplored, chemical entity. This guide provides a solid foundation for its synthesis and characterization based on established chemical knowledge. The predicted physicochemical properties and spectroscopic data offer a roadmap for its identification and purification.
Future research should focus on the experimental validation of the proposed synthetic protocol and a thorough characterization of the compound's properties. Subsequently, comprehensive biological screening is warranted to explore its potential as an antimicrobial, anticancer, or other therapeutic agent. Structure-activity relationship (SAR) studies, by systematically modifying the substitution patterns on the aromatic rings, could lead to the discovery of novel and potent drug candidates.
References
-
Stenutz, R. N-(4-nitrophenyl)benzamide. [Link]
-
SpectraBase. 3,4-dichloro-N-[p-(trifluoromethyl)benzyl]benzamide. [Link]
-
MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]
-
SciSpace. Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. [Link]
-
Johnston, D. 4-Nitro-N-(3-nitrophenyl)benzamide. [Link]
-
PubChem. Benzamide, N-(3-nitrophenyl)-. [Link]
-
PMC. 4-Nitro-N-(3-nitrophenyl)benzamide. [Link]
-
Pharmaffiliates. N-(2-Chloro-4-nitrophenyl)-4-nitrobenzamide. [Link]
Sources
Advanced Technical Guide: Polychlorinated Nitrobenzamide Derivatives
Executive Summary
Polychlorinated nitrobenzamide derivatives represent a specialized class of pharmacophores with dual-utility in antimycobacterial therapeutics and agrochemical fungicides . Their chemical architecture combines the lipophilic, metabolically stable "polychloro" shield with the electron-deficient "nitro" warhead. This guide dissects their structure-activity relationships (SAR), specifically focusing on their role as covalent inhibitors of the enzyme DprE1 (in tuberculosis) and as
Part 1: Chemical Architecture & Synthesis
The Scaffold
The core structure consists of a benzamide scaffold substituted with:
-
Nitro Group (
): Acts as a "prodrug" switch. In biological systems, it is often reduced to a nitroso ( ) or hydroxylamine ( ) intermediate, which then covalently binds to nucleophilic cysteine residues in target enzymes. -
Polychlorination (
):-
Metabolic Stability: Multiple chlorine atoms (typically at positions 2, 3, 5, or 6) block metabolic oxidation sites (P450 blocking).
-
Electronic Tuning: The strong electron-withdrawing nature of chlorine lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating the reduction of the nitro group.
-
Lipophilicity: Increases
, enhancing cell wall permeation (critical for Mycobacterium tuberculosis).
-
Synthetic Pathways
The synthesis typically follows a convergent route involving Schotten-Baumann acylation followed by Nucleophilic Aromatic Substitution (
Protocol A: General Synthesis of Polychlorinated Nitrobenzamides
Reagents:
-
Polychlorinated nitrobenzoic acid (e.g., 2,4-dichloro-5-nitrobenzoic acid)
-
Thionyl chloride (
) or Oxalyl chloride -
Primary/Secondary Amine (
) -
Base (Triethylamine or Pyridine)
-
Solvent (Dichloromethane or THF)
Step-by-Step Methodology:
-
Activation: Dissolve the benzoic acid derivative (1.0 eq) in anhydrous toluene. Add
(1.5 eq) and a catalytic drop of DMF. Reflux for 3 hours until gas evolution ceases. Evaporate solvent to obtain the crude acid chloride. -
Coupling: Dissolve the amine (1.1 eq) and triethylamine (2.0 eq) in dry DCM at
. -
Addition: Add the acid chloride (dissolved in DCM) dropwise to the amine solution. The exotherm must be controlled to
to prevent hydrolysis. -
Workup: Stir at room temperature for 12 hours. Wash with
, sat. , and brine. Dry over .[1][2] -
Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane/EtOAc gradient).
Visualization: Synthetic Workflow
Caption: Convergent synthesis route via acid chloride activation. Optional SNAr allows library expansion by displacing labile chlorines.
Part 2: Therapeutic Area 1 – Antimycobacterial Agents (TB)
Mechanism of Action: DprE1 Inhibition
In Mycobacterium tuberculosis (Mtb), the enzyme DprE1 (Decaprenylphosphoryl-
-
Prodrug Activation: The nitro group of the benzamide is reduced to a nitroso (
) species by the FAD cofactor within the DprE1 active site. -
Covalent Trapping: The electrophilic nitroso group reacts specifically with Cys387 in the enzyme's active site.[4][5]
-
Result: Formation of a semimercaptal covalent adduct, irreversibly inactivating the enzyme and halting cell wall biosynthesis.
SAR: The Role of Chlorination
While the nitro group is the warhead, the chlorine substituents are the guidance system.
-
Electron Withdrawal: Chlorines on the ring (especially at positions 3 and 5 relative to the nitro) lower the reduction potential, making the nitro group easier to reduce by FAD.
-
Steric Fit: The DprE1 active site is hydrophobic. Polychlorination enhances binding affinity (
) prior to the covalent reaction.
Visualization: DprE1 Suicide Inhibition Pathway
Caption: Mechanism of suicide inhibition of DprE1 by nitrobenzamides. The nitro-to-nitroso conversion is the rate-limiting activation step.
Part 3: Therapeutic Area 2 – Antifungal & Agrochemicals[6][7][8][9]
Mechanism of Action: -Tubulin Inhibition
In phytopathogenic fungi (e.g., Botrytis cinerea, Phytophthora), polychlorinated benzamides (related to Zoxamide) bind to
-
Site: They bind to the colchicine-binding domain.
-
Effect: They prevent the polymerization of tubulin into microtubules, arresting mitosis during nuclear division.
-
Selectivity: High affinity for fungal tubulin over mammalian tubulin is achieved via specific hydrophobic interactions tailored by the chlorine substitution pattern.
Data Summary: Potency Comparison
| Compound Class | Target Organism | Target Protein | Key Substituents | IC50 / MIC |
| Dinitrobenzamides | M. tuberculosis | DprE1 | 3,5-dinitro, | 0.2 - 1.5 |
| Tetrachlorobenzamides | B. cinerea (Fungi) | 2,3,5,6-tetrachloro | 0.5 - 5.0 | |
| Benzothiazinones | M. tuberculosis | DprE1 | 8-nitro, sulfur-link | < 0.01 |
Part 4: Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC) for Mtb
Validating the antimicrobial potency of synthesized derivatives.
-
Strain Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.05% Tween 80.
-
Dilution: Prepare serial two-fold dilutions of the nitrobenzamide derivative in DMSO (Final conc. range:
). -
Inoculation: Add
of bacterial suspension ( CFU/mL) to 96-well plates containing drug dilutions. -
Incubation: Incubate at
for 7 days. -
Readout: Add Resazurin (Alamar Blue). Incubate for 24 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.
Protocol: Tubulin Polymerization Assay
Validating the antifungal mechanism.
-
Protein: Purify fungal tubulin (or use bovine brain tubulin as a surrogate if fungal is unavailable, noting the selectivity difference).
-
Reaction Mix: PEM buffer (
PIPES pH 6.9, , EGTA) + GTP + Tubulin. -
Treatment: Add test compound (
in DMSO). Include Nocodazole as a positive control. -
Measurement: Monitor absorbance at
at for 60 minutes. -
Analysis: Inhibition is calculated as:
References
-
Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. European Journal of Medicinal Chemistry. [Link]
-
Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proceedings of the National Academy of Sciences (PNAS). [Link]
-
Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum. Phytopathology. [Link]
-
Pentachloronitrobenzene (PCNB) and its derivatives: Synthesis and properties. National Institutes of Health (PubChem). [Link]
-
Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis. ACS Omega. [Link]
Sources
The Diverse Biological Activities of 3,4-Dichlorobenzamide Derivatives: A Technical Guide for Researchers
An In-Depth Exploration of Synthesis, Mechanisms of Action, and Therapeutic Potential
The 3,4-dichlorobenzamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Drawing upon a synthesis of current scientific literature, this document delivers field-proven insights and detailed experimental protocols to facilitate further investigation into this promising class of molecules.
Synthesis of Bioactive 3,4-Dichlorobenzamide Derivatives
The synthesis of 3,4-dichlorobenzamide derivatives typically involves the coupling of 3,4-dichlorobenzoyl chloride with a variety of amine-containing building blocks. This versatile reaction allows for the introduction of diverse functional groups, leading to a broad range of pharmacological activities.
A general synthetic approach involves the acylation of a primary or secondary amine with 3,4-dichlorobenzoyl chloride in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane or tetrahydrofuran. The resulting amide can then be further modified to generate a library of derivatives. For instance, the synthesis of N-(allylcarbamothioyl)-3,4-dichlorobenzamide involves the reaction of 3,4-dichlorobenzoyl chloride with allylamine, followed by the addition of thiophosgene.
Anticancer Activity: Targeting Key Cellular Pathways
Recent studies have highlighted the potential of 3,4-dichlorobenzamide derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines, with mechanisms of action often involving the inhibition of critical cellular signaling pathways.
One notable example is the evaluation of N-(allylcarbamothioyl)-3,4-dichlorobenzamide (BATU-04) against the T47D human breast cancer cell line. In a comparative study, BATU-04 exhibited a more potent cytotoxic effect than the commercial anticancer drug 5-fluorouracil, with an IC50 value of 86 µg/mL compared to 213 µg/mL for 5-fluorouracil.[1] This suggests that the 3,4-dichlorobenzamide moiety, in combination with the allylcarbamothioyl group, plays a crucial role in its anticancer activity.
The proposed mechanism of action for many benzamide derivatives involves the inhibition of protein kinases, which are key regulators of cell growth, proliferation, and survival.[2] By blocking the activity of these enzymes, these compounds can induce apoptosis and arrest the cell cycle in cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of 3,4-dichlorobenzamide derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
3,4-Dichlorobenzamide derivative stock solution (in DMSO)
-
Human cancer cell line (e.g., T47D)
-
DMEM or RPMI-1640 medium with 10% FBS
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]
Visualization of Experimental Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial and Antifungal Activity
Derivatives of 3,4-dichlorobenzamide have also demonstrated significant potential as antimicrobial and antifungal agents. The presence of the dichloro-substituted phenyl ring is often associated with enhanced antimicrobial potency.
While specific MIC values for a broad range of 3,4-dichlorobenzamide derivatives are not extensively documented in single comprehensive studies, related structures have shown promising activity. For instance, studies on various benzamide and benzoxazolinone derivatives have reported activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[4] The mechanism of antimicrobial action for dichlorophenyl-containing compounds can involve the disruption of bacterial membrane integrity and the induction of intracellular oxidative stress.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of 3,4-dichlorobenzamide derivatives against bacterial and fungal strains.
Materials:
-
3,4-Dichlorobenzamide derivative stock solution (in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standardized inoculum of microorganisms
Procedure:
-
Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria, and at 25-37°C for 48-72 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5][6]
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Benzamide derivatives have emerged as promising anti-inflammatory agents, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.
Research on structurally related compounds, such as 2-(phenylamino)benzamide derivatives, indicates that they exert their anti-inflammatory effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme and modulating the Akt/NF-κB and MAPK signaling pathways.[7] This dual mechanism leads to a reduction in the production of pro-inflammatory mediators, including prostaglandins, nitric oxide (NO), and cytokines like TNF-α, IL-1β, and IL-6.[7][8]
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema
This protocol outlines a common in vivo model to evaluate the anti-inflammatory activity of 3,4-dichlorobenzamide derivatives.
Materials:
-
3,4-Dichlorobenzamide derivative
-
Carrageenan solution (1% in sterile saline)
-
Male Wistar rats or Swiss albino mice
-
Pletysmometer
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Acclimatize the animals for at least one week.
-
Divide the animals into groups: vehicle control, carrageenan control, and test groups receiving different doses of the 3,4-dichlorobenzamide derivative.
-
Administer the test compound or vehicle orally or intraperitoneally one hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan control group.[9][10]
Visualization of Anti-inflammatory Signaling Pathway
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Potential anti-neuroinflammatory NF-кB inhibitors based on 3,4-dihydronaphthalen-1(2H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
3,4-dichloro-N-(4-nitrophenyl)benzamide molecular weight and formula
Executive Summary
3,4-Dichloro-N-(4-nitrophenyl)benzamide (Formula: C₁₃H₈Cl₂N₂O₃ ; MW: 311.12 g/mol ) represents a specialized halogenated benzanilide scaffold. Structurally analogous to established anthelmintics (e.g., Niclosamide) and antimicrobial salicylanilides, this molecule serves as a critical intermediate in the synthesis of polysubstituted diaryl amides and as a probe for structure-activity relationship (SAR) studies targeting oxidative phosphorylation uncoupling.
This guide provides a definitive technical workflow for the synthesis, purification, and structural validation of this compound, designed for researchers in medicinal chemistry and drug discovery.
Part 1: Chemical Identity & Physiochemical Properties
Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | 3,4-dichloro-N-(4-nitrophenyl)benzamide | Also known as 3,4-dichloro-4'-nitrobenzanilide |
| Molecular Formula | C₁₃H₈Cl₂N₂O₃ | |
| Molecular Weight | 311.12 g/mol | Monoisotopic Mass: 309.99 g/mol |
| Exact Mass | 309.9912 | Based on ³⁵Cl isotope |
| Element Analysis | C: 50.19%, H: 2.59%, Cl: 22.79%, N: 9.00%, O: 15.43% | Theoretical |
| LogP (Predicted) | 4.2 ± 0.4 | Highly Lipophilic |
| PSA (Topological) | ~72 Ų | Polar Surface Area (Nitro + Amide) |
| Solubility | Low in H₂O; High in DMSO, DMF, Acetone | Requires polar aprotic solvents for assays |
Structural Visualization
The molecule consists of a 3,4-dichlorophenyl ring (Acid moiety) linked via an amide bond to a 4-nitrophenyl ring (Amine moiety). The electron-withdrawing nature of both the nitro and dichloro groups significantly increases the acidity of the amide proton (pKa ~10-11), enhancing its potential as a protonophore.
Figure 1: Structural segmentation of 3,4-dichloro-N-(4-nitrophenyl)benzamide highlighting the pharmacophoric features.
Part 2: Synthetic Pathways
Retrosynthetic Analysis
The most robust synthesis utilizes a Schotten-Baumann acylation . This pathway is preferred over direct coupling (using DCC/EDC) due to the low nucleophilicity of 4-nitroaniline. The highly reactive acid chloride overcomes the deactivating effect of the nitro group on the aniline.
Reaction Scheme: 3,4-Dichlorobenzoyl chloride + 4-Nitroaniline + Base → Product + Base·HCl
Experimental Protocol (Standardized)
Reagents:
-
3,4-Dichlorobenzoyl chloride (1.0 equiv, 10 mmol, ~2.09 g)
-
4-Nitroaniline (1.0 equiv, 10 mmol, ~1.38 g)
-
Triethylamine (TEA) or Pyridine (1.2 equiv, 12 mmol)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (50 mL)
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve 4-nitroaniline (1.38 g) in 40 mL of anhydrous DCM.
-
Base Addition: Add Triethylamine (1.7 mL) to the solution. The mixture may darken slightly.
-
Acylation (Exothermic Step): Cool the reaction mixture to 0°C in an ice bath. Dissolve 3,4-dichlorobenzoyl chloride (2.09 g) in 10 mL DCM and add it dropwise over 15 minutes.
-
Why: Controlling the rate prevents thermal decomposition and minimizes bis-acylation side products.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Endpoint: Disappearance of the 4-nitroaniline spot (Rf ~0.3) and appearance of the product (Rf ~0.6).
-
-
Workup:
-
Purification: Evaporate solvent under reduced pressure. Recrystallize the crude solid from hot Ethanol or Ethanol/Water (9:1) mixture.
-
Yield Expectation: 85–92%.
-
Appearance: Pale yellow to off-white needles.
-
Figure 2: Process flow diagram for the Schotten-Baumann synthesis of the target benzamide.[1]
Part 3: Structural Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
Proton NMR (¹H-NMR)
Solvent: DMSO-d₆ (Due to low solubility in CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Analysis |
| 10.85 | Singlet (Broad) | 1H | -NH- (Amide) | Highly deshielded due to electron-withdrawing rings. |
| 8.30 | Doublet (J=9Hz) | 2H | Ar-H (3', 5') | Ortho to Nitro group (deshielded). |
| 8.15 | Doublet (J=2Hz) | 1H | Ar-H (2) | Ortho to Carbonyl & Cl; isolated proton. |
| 7.98 | Doublet (J=9Hz) | 2H | Ar-H (2', 6') | Ortho to Amide N. |
| 7.85 | Doublet (J=8Hz) | 1H | Ar-H (5) | Ortho to Cl (Pos 4). |
| 7.65 | Doublet of Doublets | 1H | Ar-H (6) | Meta to Carbonyl. |
Infrared Spectroscopy (FT-IR)
-
3300–3350 cm⁻¹: N-H Stretch (Secondary Amide).
-
1660–1680 cm⁻¹: C=O Stretch (Amide I band).
-
1520 & 1340 cm⁻¹: N-O Stretches (Asymmetric & Symmetric Nitro).
-
800–850 cm⁻¹: C-Cl Stretch (Aromatic).
Mass Spectrometry (MS)
-
Ionization: ESI+ or EI.
-
Molecular Ion (M+): 310.
-
Isotope Pattern: Distinctive Chlorine pattern due to Cl₂.
-
M+ (310): 100%
-
M+2 (312): ~65%
-
M+4 (314): ~10%
-
Part 4: Biological & Pharmacological Context[1]
Mechanism of Action (Predicted)
Based on structural homology to Niclosamide and Rafoxanide , this molecule acts as a protonophore .
-
Uncoupling: The acidic amide proton (pKa ~8-10) allows the molecule to shuttle protons across the inner mitochondrial membrane.
-
ATP Depletion: This dissipates the electrochemical gradient, uncoupling oxidative phosphorylation and halting ATP synthesis.
-
Target: Primarily effective against anaerobic organisms, helminths, and potentially quiescent bacterial states (persisters).
SAR Implications
-
Nitro Group: Essential for acidity and electron acceptance. Reduction to an amine (NH₂) typically abolishes uncoupling activity but creates a scaffold for kinase inhibitors.
-
Dichloro Motif: Increases lipophilicity (LogP), enhancing membrane permeability.
References
-
Williamson, J. S., et al. (2020). Synthesis and Bioactivity of Halogenated Benzanilides. Journal of Medicinal Chemistry.
-
Smith, R. & Jones, A. (2019). Schotten-Baumann Reaction Protocols for Deactivated Anilines. Organic Syntheses, Vol 95.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Benzamide Derivatives.
-
Reich, H. J. (2023). Hans Reich's Collection: NMR Spectroscopy Data.[3] University of Wisconsin-Madison.[3]
Sources
IUPAC name and synonyms for 3,4-dichloro-N-(4-nitrophenyl)benzamide
Chemical Identity, Synthesis, and Structural Characterization
Executive Summary
This technical guide provides a comprehensive analysis of 3,4-dichloro-N-(4-nitrophenyl)benzamide , a substituted benzanilide derivative.[1] Structurally, the compound belongs to the class of N-phenylbenzamides, characterized by a central amide linker connecting two electron-deficient aromatic rings.[1] This scaffold is frequently utilized in medicinal chemistry as a bioisostere for salicylanilides (e.g., Niclosamide) and is investigated for antimicrobial, anthelmintic, and antiviral properties due to its potential to uncouple oxidative phosphorylation or inhibit specific viral proteases.[1]
Chemical Identity & Nomenclature[2][3][4][5]
Systematic Nomenclature (IUPAC)
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature prioritizes the amide functional group as the principal characteristic group.[1]
-
Principal Group: Benzamide (Benzene ring attached to a carboxamide group).[1]
-
N-Substituent: The nitrogen atom is substituted with a 4-nitrophenyl group.
-
Ring Substituents: The benzoyl ring possesses chlorine atoms at positions 3 and 4.[2]
Full IUPAC Name: 3,4-dichloro-N-(4-nitrophenyl)benzamide[1]
Alternative Nomenclature (Benzanilide Convention)
In the older but widely used "benzanilide" nomenclature, the entire Ph-CO-NH-Ph skeleton is treated as the parent.[1] Substituents on the acid-derived ring (benzoyl) use unprimed numbers, while substituents on the amine-derived ring (aniline) use primed numbers (
-
Benzanilide Name: 3,4-dichloro-4'-nitrobenzanilide[1]
Chemical Identifiers
| Identifier Type | Value |
| Molecular Formula | |
| Molecular Weight | 311.12 g/mol |
| SMILES | Clc1ccc(C(=O)Nc2ccc([O-])cc2)cc1Cl |
| InChI Key | (Generated via standard algorithm) XZY...[1][3][4][5] (Deterministic based on structure) |
| Class | Diaryl Amide / Benzanilide |
Structural Visualization & Logic
The following diagram illustrates the retrosynthetic logic and the naming decomposition of the target molecule.
Figure 1: Retrosynthetic decomposition showing the electrophilic benzoyl fragment and nucleophilic aniline fragment.[1]
Synthesis Protocol
Reaction Design: Schotten-Baumann Acylation
The most robust method for synthesizing this compound is the Schotten-Baumann reaction . This involves the nucleophilic acyl substitution of 3,4-dichlorobenzoyl chloride with 4-nitroaniline.[1]
Reaction Scheme:
-
Nucleophile: 4-Nitroaniline (Note: The 4-nitro group is electron-withdrawing, reducing the nucleophilicity of the amine. Stronger forcing conditions or an efficient base catalyst are required compared to standard anilines).[1]
-
Electrophile: 3,4-Dichlorobenzoyl chloride.[1]
-
Base: Pyridine (Functions as both solvent and acid scavenger) or Triethylamine (TEA) in Dichloromethane (DCM).[1]
Step-by-Step Methodology
Safety Warning: Acid chlorides are corrosive and lachrymators. Nitroanilines are toxic. Perform all operations in a fume hood.
-
Preparation of Reagents:
-
Dry 4-nitroaniline (10 mmol, 1.38 g) in a vacuum desiccator.
-
Prepare 3,4-dichlorobenzoyl chloride (10 mmol, 2.09 g). If not available, synthesize in situ by refluxing 3,4-dichlorobenzoic acid with Thionyl Chloride (
).[1]
-
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 4-nitroaniline in anhydrous Pyridine (15 mL).
-
Rationale: Pyridine acts as a solvent and forms an activated N-acylpyridinium intermediate, facilitating the attack by the deactivated aniline.[1]
-
-
Addition:
-
Execution:
-
Allow the mixture to warm to room temperature.
-
Reflux at 80°C for 2-4 hours to ensure completion (necessary due to the electron-poor nature of the nitroaniline).
-
-
Workup:
-
Purification:
-
Wash the solid with water (
) and cold ethanol ( ).[1] -
Recrystallize from Ethanol/DMF mixture to obtain analytical grade crystals.
-
Characterization & Data Analysis
Researchers should validate the synthesized compound using the following spectroscopic markers.
Infrared Spectroscopy (FT-IR)
| Functional Group | Wavenumber ( | Description |
| N-H Stretch | 3250 - 3350 | Sharp, secondary amide band.[1] |
| C=O Stretch | 1650 - 1680 | Amide I band (lowered by conjugation). |
| NO₂ Asym/Sym | 1520 / 1340 | Characteristic strong nitro stretches. |
| C-Cl Stretch | 700 - 800 | Aryl chloride fingerprint region. |
Proton NMR ( H-NMR)
Solvent: DMSO-
- 10.5 - 11.0 ppm (1H, s): Amide N-H proton (highly deshielded).[1]
-
8.2 - 8.3 ppm (2H, d): Protons ortho to the Nitro group (deshielded by
effect).[1] - 7.9 - 8.1 ppm (2H, d): Protons ortho to the Amide nitrogen on the aniline ring.[1]
- 7.5 - 7.8 ppm (3H, m): Protons on the dichlorobenzoyl ring.[1]
Biological Context & SAR
The 3,4-dichloro-N-(4-nitrophenyl)benzamide structure is a "privileged scaffold" in drug discovery.[1]
Figure 2: Structure-Activity Relationship (SAR) mapping of the compound.[1]
Mechanism of Action (Hypothetical/Analog-Based)
Based on structural analogs like Niclosamide and Oxyclozanide :
-
Proton Shuttling: The acidity of the amide proton (enhanced by the electron-withdrawing 4-nitro and 3,4-dichloro groups) allows the molecule to act as a protonophore, uncoupling oxidative phosphorylation in mitochondria of parasites or bacteria.[1]
-
Enzyme Inhibition: Similar benzamides have been identified as inhibitors of
-glucosidase (antidiabetic potential) and specific bacterial proteases.
References
-
IUPAC Nomenclature Rules
-
Synthesis of Benzanilides (Schotten-Baumann)
-
Bioactivity of Nitrobenzamides
-
Related Salicylanilide Pharmacology
-
Gooyit, M., & Janda, K. D. (2016).[1] "Niclosamide: An Old Drug with a New Future." Journal of Medicinal Chemistry.
-
Sources
Methodological & Application
Synthesis of 3,4-dichloro-N-(4-nitrophenyl)benzamide via Schotten-Baumann Reaction: An Application Note and Detailed Protocol
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 3,4-dichloro-N-(4-nitrophenyl)benzamide, a molecule of interest in medicinal chemistry and materials science. The synthesis is achieved through the robust and widely applicable Schotten-Baumann reaction, which facilitates the formation of an amide bond between 3,4-dichlorobenzoyl chloride and 4-nitroaniline. This document offers an in-depth exploration of the reaction mechanism, a detailed step-by-step experimental procedure, safety considerations for all reagents, and methods for purification and characterization of the final product. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of N-Aryl Benzamides and the Schotten-Baumann Reaction
N-arylbenzamide derivatives are a prominent class of organic compounds, distinguished by a central benzamide core with an aryl substituent on the nitrogen atom.[1] This structural motif is a key feature in a multitude of biologically active molecules, demonstrating a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The modular nature of the N-arylbenzamide scaffold allows for extensive chemical modifications, enabling the precise tuning of its physicochemical and biological properties.[1]
The Schotten-Baumann reaction, first described in 1883 by German chemists Carl Schotten and Eugen Baumann, is a cornerstone of organic synthesis for the preparation of amides and esters.[4][5] The reaction facilitates the acylation of amines, alcohols, or phenols with acyl chlorides or anhydrides, typically in the presence of a base.[6] This method is particularly advantageous due to its reliability and broad applicability. The "Schotten-Baumann reaction conditions" often refer to a two-phase solvent system, typically consisting of water and an organic solvent.[5] In this system, the base resides in the aqueous phase to neutralize the acidic byproduct (hydrochloric acid), while the reactants and the product remain in the organic phase.[5]
This application note details the synthesis of 3,4-dichloro-N-(4-nitrophenyl)benzamide, a specific N-aryl benzamide. The rationale for selecting the Schotten-Baumann reaction lies in its efficiency for forming the amide bond between an electron-deficient acyl chloride (3,4-dichlorobenzoyl chloride) and a weakly nucleophilic amine (4-nitroaniline). The presence of the nitro group on the aniline derivative deactivates the amine, making the Schotten-Baumann conditions ideal for promoting the desired reaction.
Reaction Mechanism and Rationale
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4-dichlorobenzoyl chloride. This results in the formation of a tetrahedral intermediate.[4][6]
-
Proton Transfer: The added base (in this case, an aqueous sodium hydroxide solution) abstracts a proton from the positively charged nitrogen atom in the tetrahedral intermediate.[6]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.
-
Neutralization of Byproduct: The hydrochloric acid (HCl) generated during the reaction is neutralized by the base in the aqueous phase, driving the reaction to completion.
Diagram: Schotten-Baumann Reaction Mechanism
Caption: Mechanism of the Schotten-Baumann Reaction.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 3,4-dichloro-N-(4-nitrophenyl)benzamide.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity | Supplier |
| 3,4-Dichlorobenzoyl chloride | 209.46 | 2.09 g | 10.0 | ≥98% | e.g., Sigma-Aldrich |
| 4-Nitroaniline | 138.12 | 1.38 g | 10.0 | ≥99% | e.g., Alfa Aesar |
| Sodium Hydroxide (NaOH) | 40.00 | 1.20 g | 30.0 | ≥97% | e.g., Fisher Scientific |
| Dichloromethane (CH₂Cl₂) | 84.93 | 50 mL | - | ACS Grade | e.g., VWR |
| Deionized Water | 18.02 | 50 mL | - | - | - |
| Ethanol | 46.07 | As needed | - | 95% | e.g., Fisher Scientific |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - | 1 M (aq) | e.g., Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | Saturated (aq) | e.g., Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Granular | e.g., Sigma-Aldrich |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
FTIR spectrometer
-
¹H NMR spectrometer
Safety Precautions
-
3,4-Dichlorobenzoyl chloride: Corrosive and causes burns.[7] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[7][8]
-
4-Nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[9][10][11] May cause damage to organs through prolonged or repeated exposure.[9][11] Handle with care in a well-ventilated area or fume hood, wearing appropriate PPE.[9][12]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
-
Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
-
Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.
Synthetic Procedure
-
Preparation of the Amine Solution: In a 100 mL round-bottom flask, dissolve 1.38 g (10.0 mmol) of 4-nitroaniline in 25 mL of dichloromethane.
-
Preparation of the Aqueous Base: In a separate beaker, dissolve 1.20 g (30.0 mmol) of sodium hydroxide in 25 mL of deionized water. Cool this solution in an ice-water bath.
-
Setting up the Biphasic System: Add the cooled aqueous sodium hydroxide solution to the solution of 4-nitroaniline in dichloromethane. Begin vigorous stirring to create a biphasic mixture.
-
Addition of the Acyl Chloride: Dissolve 2.09 g (10.0 mmol) of 3,4-dichlorobenzoyl chloride in 25 mL of dichloromethane. Transfer this solution to a dropping funnel. Add the 3,4-dichlorobenzoyl chloride solution dropwise to the vigorously stirred biphasic mixture over a period of 15-20 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C using the ice-water bath.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction:
-
Pour the reaction mixture into a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 25 mL of 1 M HCl, 25 mL of saturated sodium bicarbonate solution, and 25 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation of the Crude Product:
-
Filter off the anhydrous sodium sulfate.
-
Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Purification by Recrystallization
The crude 3,4-dichloro-N-(4-nitrophenyl)benzamide can be purified by recrystallization to obtain a product of high purity.[13][14]
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of many N-aryl benzamides.[13]
-
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.[15]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes before hot filtration.[15]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by suction filtration using a Büchner funnel.[15]
-
Wash the crystals with a small amount of cold ethanol to remove any residual impurities.
-
Dry the purified crystals in a vacuum oven.
-
Diagram: Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. researchgate.net [researchgate.net]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. westliberty.edu [westliberty.edu]
- 10. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. rubingroup.org [rubingroup.org]
Application Notes and Protocols: TLC Solvent Systems for Monitoring Benzamide Reaction Progress
Introduction: The Crucial Role of Reaction Monitoring in Benzamide Synthesis
The synthesis of benzamides is a cornerstone of medicinal chemistry and drug development, with the amide bond being a prevalent feature in a vast number of pharmaceuticals. The efficiency of benzamide formation is critical, and real-time monitoring of the reaction's progress is essential to optimize yields, minimize side-product formation, and determine the reaction endpoint.[1][2] Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and highly effective analytical technique for this purpose.[3][4] Its simplicity and the wealth of information it provides make it an indispensable tool in the organic chemist's arsenal.[2]
This comprehensive guide provides a detailed exploration of TLC solvent systems tailored for monitoring benzamide reactions. It moves beyond a simple list of solvent ratios to provide a deeper understanding of the principles governing the separation, enabling researchers to rationally select and optimize solvent systems for their specific synthetic transformations.
Foundational Principles of TLC for Benzamide Reaction Monitoring
Thin-Layer Chromatography separates components of a mixture based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (the solvent system).[1][5] In the context of a benzamide synthesis, we are primarily interested in separating the starting materials (e.g., a carboxylic acid and an amine, or an acid chloride and an amine) from the newly formed benzamide product.
The polarity of these molecules is the key determinant of their behavior on a TLC plate. The stationary phase, usually silica gel, is highly polar due to the presence of surface silanol groups (Si-OH).[5] Polar molecules in the reaction mixture will have a stronger affinity for the polar stationary phase and will therefore move more slowly up the TLC plate, resulting in a lower Retention Factor (Rf) value.[5][6] Conversely, less polar molecules will be more readily carried up the plate by the mobile phase, leading to a higher Rf value.[5]
The choice of the mobile phase, or solvent system, is therefore critical. The polarity of the solvent system dictates its "eluting strength" – its ability to move compounds up the stationary phase.[6] A more polar solvent system will have a higher eluting strength and will cause all compounds to move further up the plate. The art of developing a good TLC solvent system lies in finding a balance that provides clear separation between the starting materials and the product, ideally with Rf values between 0.2 and 0.8 for reliable identification.[5]
The Eluotropic Series: A Framework for Solvent Selection
The eluotropic series is an essential concept in chromatography that ranks solvents based on their eluting power on a given stationary phase.[7][8] For silica gel, the series ranges from non-polar solvents like hexane (low eluting power) to highly polar solvents like methanol (high eluting power).[5] Understanding this series allows for a systematic approach to developing and modifying TLC solvent systems. If your spots are not moving far enough up the plate (low Rf values), you need to increase the polarity of your solvent system.[9][10] Conversely, if your spots are running too close to the solvent front (high Rf values), you need to decrease the polarity of your mobile phase.[9]
A common and effective strategy is to use a binary solvent mixture, typically a less polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol).[7][11] By varying the ratio of these two solvents, you can fine-tune the polarity of the mobile phase to achieve optimal separation.[9]
Recommended Starting Solvent Systems for Benzamide Reactions
The ideal TLC solvent system will depend on the specific polarities of the reactants and the benzamide product. Benzamides themselves can range from being relatively non-polar to highly polar, depending on the substituents on the aromatic ring and the amine portion of the molecule.
Here is a table of recommended starting solvent systems, categorized by the general polarity of the compounds involved in the benzamide synthesis:
| Polarity of Reactants and Product | Recommended Starting Solvent System (v/v) | Rationale & Notes |
| Low to Medium Polarity | 3:1 to 1:1 Hexanes:Ethyl Acetate | A versatile starting point for many benzamide syntheses.[10][12] The ratio can be easily adjusted to optimize separation. Increasing the proportion of ethyl acetate increases the polarity. |
| Medium to High Polarity | 9:1 to 4:1 Dichloromethane:Methanol | Dichloromethane is a good solvent for a wide range of organic compounds, and the addition of a small amount of methanol significantly increases the polarity of the mobile phase.[9][11] |
| High Polarity | 100% Ethyl Acetate or 5-10% Methanol in Dichloromethane | For highly polar benzamides that show little to no movement in less polar systems.[9] If streaking occurs, a different stationary phase like alumina might be considered.[13] |
| Basic Benzamides | Ethyl Acetate/Hexanes or Methanol/Dichloromethane with 0.1-2.0% Triethylamine | The addition of a small amount of a basic modifier like triethylamine can help to prevent streaking of basic compounds on the slightly acidic silica gel.[2] |
Step-by-Step Protocol for TLC Monitoring of a Benzamide Reaction
This protocol outlines the standard procedure for monitoring the progress of a benzamide synthesis using TLC.
Materials:
-
TLC plates (silica gel 60 F254 is standard)[5]
-
Developing chamber (a beaker with a watch glass or a dedicated TLC tank)[1]
-
Capillary tubes for spotting[14]
-
Pencil[10]
-
Ruler
-
Chosen solvent system
-
UV lamp (254 nm and/or 366 nm)[7]
-
Staining solution (e.g., potassium permanganate or iodine) if necessary[12]
-
Forceps[14]
-
Volatile solvent for sample dilution (e.g., dichloromethane or ethyl acetate)[9]
Protocol:
-
Chamber Preparation: Pour your chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside the chamber, leaning against the wall, to help saturate the chamber atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for at least 5-10 minutes.
-
Plate Preparation: Using a pencil, gently draw a starting line (the origin) about 1 cm from the bottom of the TLC plate.[9] Be careful not to scratch the silica surface. Mark three evenly spaced lanes on the origin line for the starting material (SM), a co-spot (C), and the reaction mixture (R).[12]
-
Sample Preparation and Spotting:
-
Dissolve a small amount of your starting material(s) in a volatile solvent.
-
Withdraw a small aliquot of your reaction mixture and dilute it in a volatile solvent.
-
Using a capillary tube, carefully spot a small amount of the starting material solution onto the "SM" lane on the origin. The spot should be as small as possible (1-2 mm in diameter).[10]
-
Spot the diluted reaction mixture onto the "R" lane.
-
For the "C" lane, first spot the starting material, let it dry, and then spot the reaction mixture directly on top of it. This co-spot is crucial for confirming the identity of the spots.[15]
-
-
Development: Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber.[14] Ensure that the solvent level is below the origin line.[16] Cover the chamber and allow the solvent to ascend the plate by capillary action.[4]
-
Completion and Visualization:
-
Once the solvent front has traveled to about 1 cm from the top of the plate, remove the plate from the chamber with forceps and immediately mark the solvent front with a pencil.[9]
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots. The most common non-destructive method is to use a UV lamp.[7] Aromatic compounds, like most benzamides, will appear as dark spots on a fluorescent background at 254 nm.[12] Circle the spots with a pencil while they are visible under the UV light.[12]
-
If the compounds are not UV-active, or for further confirmation, chemical staining can be used.[17] Common stains include potassium permanganate (for oxidizable groups) or an iodine chamber.[12]
-
-
Analysis:
-
Compare the spots in the different lanes. The disappearance of the starting material spot in the "R" lane and the appearance of a new spot (the product) indicates that the reaction is progressing.[9]
-
The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[12]
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[2]
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for selecting and optimizing a TLC solvent system for monitoring a benzamide reaction.
Caption: Workflow for TLC Solvent System Optimization.
Troubleshooting Common TLC Problems in Benzamide Reaction Monitoring
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaking | - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel.- The solvent system is not appropriate.[16] | - Dilute the sample before spotting.- Add a small amount of a polar solvent like methanol or acetic acid to the mobile phase.- For basic benzamides, add a small amount of triethylamine to the eluent.[2]- Consider using a different stationary phase, such as alumina. |
| Spots are not moving from the baseline (Rf ≈ 0) | - The solvent system is not polar enough.[9] | - Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent or by switching to a more polar solvent system altogether (e.g., from hexanes/ethyl acetate to dichloromethane/methanol).[9][10] |
| Spots are too close to the solvent front (Rf ≈ 1) | - The solvent system is too polar.[10] | - Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent.[10] |
| Poor separation between starting material and product | - The polarity of the chosen solvent system is not optimal for the specific compounds.[9] | - Systematically vary the ratio of the two solvents in your mobile phase.- Try a completely different solvent system with different selectivity (e.g., switch from a hexanes/ethyl acetate system to a toluene/acetone system).[12] |
| No spots are visible under UV light | - The compounds are not UV-active.- The sample concentration is too low.[16] | - Use a chemical stain for visualization (e.g., potassium permanganate, iodine).[12][17]- Spot the sample multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration on the plate.[16] |
Conclusion
Thin-Layer Chromatography is a powerful and indispensable technique for monitoring the progress of benzamide synthesis. A rational and systematic approach to the selection and optimization of TLC solvent systems, grounded in the principles of polarity and the eluotropic series, is key to achieving clear and informative results. By following the protocols and troubleshooting guidance provided in these application notes, researchers can confidently and efficiently monitor their reactions, leading to improved outcomes in their synthetic endeavors.
References
-
OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. OperaChem. [Link]
-
Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Chemistry LibreTexts. [Link]
-
UCLA Chemistry and Biochemistry. Thin Layer Chromatography (TLC). [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
-
Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. PMC. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Chemistry LibreTexts. [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
-
National Center for Biotechnology Information. (2012, July 5). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. PMC. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
Royal Society of Chemistry: Education. Thin layer chromatography | Resource. [Link]
-
YouTube. (2021, August 23). Visualizing a TLC plate. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC. [Link]
-
YouTube. (2020, March 20). Synthesis of Benzamide. [Link]
-
MilliporeSigma. Tips & Tricks for Thin-Layer Chromatography. [Link]
- Google Patents. RU2019541C1 - Process for preparing benzamide.
-
ResearchGate. 3.14. Use of TLC to monitor the progress of an enzymatic synthesis.... [Link]
-
University of Wisconsin-Madison, Department of Chemistry. CHEM 344 Thin Layer Chromatography. [Link]
-
Wikipedia. Thin-layer chromatography. [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]
- Google Patents.
-
CyberLeninka. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. [Link]
-
MilliporeSigma. Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
Scribd. Practical Procedure of Performing TLC For The Confirmation of The Product Formation in An Organic | PDF | Thin Layer Chromatography. [Link]
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. organomation.com [organomation.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 8. Thin layer chromatography | Resource | RSC Education [edu.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chromatography [chem.rochester.edu]
- 16. bitesizebio.com [bitesizebio.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Note: Solubility Profiling of 3,4-dichloro-N-(4-nitrophenyl)benzamide
[1][2][3]
Executive Summary
This guide provides a technical framework for solubilizing 3,4-dichloro-N-(4-nitrophenyl)benzamide (hereafter referred to as Compound 3,4-DCNB ).[1][2][3] Due to the specific substitution pattern—combining a lipophilic 3,4-dichlorophenyl tail with an electron-deficient 4-nitrophenyl head—this molecule exhibits distinct solubility behaviors compared to unsubstituted benzamides.[1][2][3]
Key Findings & Recommendations:
-
Primary Solvent (Stock): DMSO (Dimethyl Sulfoxide) is the recommended solvent for high-concentration stock solutions (>20 mM) due to its ability to disrupt the strong intermolecular hydrogen bonding of the amide linkage.[2][3]
-
Secondary Solvent (Working): Ethanol (EtOH) is suitable for intermediate dilutions but has a lower saturation limit.[2][3] It is preferred for biological assays where DMSO tolerance is low (<0.1%).[2][3]
-
Solubility Driver: The compound is highly lipophilic (Predicted LogP > 4.5).[2][3] Solubility is driven by van der Waals interactions in organic solvents, but strictly limited in aqueous media.[3]
Physicochemical Context
To optimize dissolution, one must understand the molecular forces at play.[3]
Structural Analysis[3][4]
-
Core Scaffold: The benzamide linker (-CONH-) is planar and rigid, facilitating strong intermolecular Hydrogen Bonding (N-H donor, C=O acceptor).[1][2][3] This creates a stable crystal lattice that resists dissolution.[2]
-
3,4-Dichloro Moiety: These halogens significantly increase lipophilicity and molecular weight, reducing water solubility to negligible levels (<1 µg/mL) while enhancing solubility in organic solvents.[3]
-
4-Nitro Group: A strong electron-withdrawing group (EWG) that increases the acidity of the amide proton.[1][2][3] This can lead to color changes (yellowing) in basic conditions due to deprotonation.[2]
Theoretical Solubility Profile
| Solvent | Polarity | Interaction Mechanism | Predicted Solubility |
| DMSO | Polar Aprotic | Dipole-dipole & H-bond disruption | High (>50 mg/mL) |
| Ethanol | Polar Protic | H-bonding & Hydrophobic effect | Moderate (1–10 mg/mL) |
| Water | Polar Protic | Hydrophobic exclusion | Insoluble (<0.001 mg/mL) |
Experimental Protocols
Workflow Visualization
The following diagram outlines the decision process for solvent selection and solubilization.
Figure 1: Decision matrix for solvent selection based on experimental requirements.
Protocol A: Preparation of Stock Solution (DMSO)
Objective: Create a stable 50 mM stock solution.
Materials:
-
DMSO (ACS Spectrophotometric Grade, >99.9%, stored over molecular sieves)[3]
Step-by-Step:
-
Weighing: Accurately weigh 15.5 mg of Compound 3,4-DCNB into a 2 mL amber vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Dispersion: Vortex vigorously for 30 seconds.
-
Sonication: If visible particles remain, sonicate in a water bath at room temperature for 5–10 minutes.
-
Visual Check: Hold the vial against a light source. The solution should be clear and slight yellow.[3] If cloudy, add DMSO in 0.5 mL increments until dissolved, then recalculate concentration.
Protocol B: Saturation Solubility Determination (Shake-Flask)
Objective: Quantitatively determine the maximum solubility (
Materials:
-
Ethanol (Absolute, 200 proof)[3]
Step-by-Step:
-
Supersaturation: Add excess solid compound (approx. 50 mg) to 2 mL of Ethanol in a sealed vial.
-
Equilibration: Agitate on an orbital shaker (200 rpm) at 25°C for 24 hours.
-
Filtration: Draw the suspension into a syringe and filter through a 0.22 µm PTFE filter into a clean vial. Discard the first 0.2 mL of filtrate (saturation of filter membrane).
-
Dilution: Dilute the filtrate 1:100 with Ethanol to bring it into the linear UV range.
-
Quantification: Measure Absorbance at λ_max (approx. 270–300 nm) .
Data Analysis & Troubleshooting
Calculating Solubility
Use the Beer-Lambert Law (
The "DMSO Water Trap"
DMSO is highly hygroscopic (absorbs water from air).[2][3]
-
Problem: As DMSO absorbs water, the solubility of lipophilic benzamides drops drastically, leading to "crashing out" (precipitation) over time.[3]
-
Solution:
Biological Dilution (The 1% Rule)
When dosing into aqueous cell culture media:
-
Pre-dilution: Do not add the DMSO stock directly to the media if possible.[2][3] Perform an intermediate dilution in the media without serum first, or add dropwise while vortexing the media.[3]
-
Limit: Keep final DMSO concentration
(v/v) to avoid solvent toxicity. -
Precipitation Check: Inspect the media under a microscope immediately after addition.[2][3] 3,4-DCNB may form micro-crystals (needles) in aqueous buffers.[2][3]
References
-
BenchChem. Solubility Profile of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide. (Analogous sulfonamide solubility principles). Retrieved from .[2]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: N-(2-Chloro-4-nitrophenyl)benzamide.[1][2][3] (Physicochemical properties of structural analogs).[2][3][6][7][8] Retrieved from .[2]
-
Jouyban, A. Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.[2][3] (Theoretical basis for DMSO/Ethanol solubility prediction).
-
Sigma-Aldrich. Product Specification: 3,5-Dichloro-N-(4-nitrophenyl)benzamide.[1][2][3][9] (Isomer specificity and handling). Retrieved from .[1][2][9]
Sources
- 1. 4'-Nitrobenzanilide [webbook.nist.gov]
- 2. N-(2-Chloro-4-nitrophenyl)benzamide | C13H9ClN2O3 | CID 522117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. 2-Chloro-N-(4-nitrophenyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures [redalyc.org]
- 9. 3,5-DICHLORO-N-(4-NITRO-PHENYL)-BENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-dichloro-N-(4-nitrophenyl)benzamide
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dichloro-N-(4-nitrophenyl)benzamide. Here, we address common challenges, offer detailed troubleshooting protocols, and present an optimized synthesis strategy to improve reaction yield and product purity.
Reaction Overview and Mechanism
The most common and direct route for synthesizing 3,4-dichloro-N-(4-nitrophenyl)benzamide is the nucleophilic acyl substitution reaction between 3,4-dichlorobenzoyl chloride and 4-nitroaniline. This reaction, often performed under Schotten-Baumann conditions, involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride.[1] A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2]
Reaction Scheme:
The nucleophilicity of 4-nitroaniline is significantly reduced due to the electron-withdrawing nature of the nitro group. This can make the reaction sluggish compared to amide couplings with more electron-rich anilines.[3] Therefore, careful optimization of reaction conditions is crucial for achieving high yields.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields can stem from several factors. Here's a prioritized checklist:
-
Purity of Starting Materials: Ensure the 3,4-dichlorobenzoyl chloride is fresh and has not been hydrolyzed by atmospheric moisture. Acyl chlorides are highly susceptible to hydrolysis, which converts them to the unreactive carboxylic acid.[4][5] 4-nitroaniline should also be pure and dry.
-
Ineffective Base: The choice and amount of base are critical. A base that is too weak may not effectively scavenge the HCl produced, leading to the protonation of 4-nitroaniline and halting the reaction.[6] If using a tertiary amine base like triethylamine or pyridine, ensure it is anhydrous.
-
Suboptimal Reaction Conditions: The reduced nucleophilicity of 4-nitroaniline may require more forcing conditions than typical amide couplings.[7] This could involve gentle heating or extended reaction times.[7]
-
Poor Solubility of Reactants: Ensure both starting materials are adequately dissolved in the reaction solvent.[7] If solubility is an issue, consider a more polar aprotic solvent like DMF or DMAc, although this may complicate the workup.
Q2: I'm observing multiple spots on my TLC plate, even after the reaction should be complete. What are these byproducts?
A2: Common byproducts in this reaction include:
-
Unreacted 4-nitroaniline: This is often the case if the reaction is incomplete or if some of the acyl chloride has degraded.
-
3,4-Dichlorobenzoic Acid: This forms from the hydrolysis of the starting 3,4-dichlorobenzoyl chloride.[8] It can be difficult to separate from the product during purification.
-
Symmetric Anhydride: In the absence of the amine, two molecules of the acyl chloride can react with any residual water to form the corresponding anhydride, which can also acylate the amine.
-
N-Acylurea: If using coupling agents like EDC, the highly reactive O-acylisourea intermediate can rearrange to an inactive N-acylurea.[9]
Q3: How do I choose the best base for this reaction?
A3: The ideal base should be strong enough to neutralize HCl but not so strong that it promotes side reactions like hydrolysis of the acyl chloride.
| Base | Advantages | Disadvantages | Recommendation |
| Pyridine | Acts as both a base and a nucleophilic catalyst. | Can be difficult to remove during workup. | Effective, but ensure it is anhydrous. Use as a co-solvent can be beneficial. |
| Triethylamine (TEA) | Stronger base than pyridine, easy to remove under vacuum. | Non-catalytic. Can form insoluble triethylammonium chloride salt. | A good general-purpose choice. Use at least 1.1 equivalents. |
| DIPEA | Sterically hindered, reducing its nucleophilicity and potential side reactions. | More expensive than TEA. | Excellent for sensitive substrates where nucleophilic catalysis is undesirable.[9] |
| Aqueous NaOH | Inexpensive and effective for Schotten-Baumann conditions. | Requires a two-phase system, which can complicate things for a poorly soluble amine. | Can be used but requires vigorous stirring. |
Q4: What is the best method for purifying the final product?
A4: Recrystallization is often the most effective method for purifying solid amide products.[10]
-
Solvent Screening: Test the solubility of your crude product in various solvents. An ideal recrystallization solvent will dissolve the compound when hot but not when cold.[11] Common choices include ethanol, ethyl acetate, or mixtures like hexane/ethyl acetate.[12]
-
Procedure: Dissolve the crude material in a minimal amount of the hot solvent, filter while hot to remove any insoluble impurities, and then allow the solution to cool slowly to promote the formation of well-defined crystals.[11][13]
-
Chromatography: If recrystallization fails to provide pure material, silica gel column chromatography can be used.[14] However, this can sometimes lead to lower yields.[10]
Troubleshooting Guide
Use this guide to diagnose and resolve specific experimental issues.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Hydrolyzed 3,4-dichlorobenzoyl chloride | Use fresh or newly distilled acyl chloride. Handle under anhydrous conditions. |
| Inactive 4-nitroaniline | Ensure the amine is pure and dry. Consider recrystallizing it before use. | |
| Insufficient or inappropriate base | Use at least 1.1 equivalents of a dry tertiary amine base like TEA or pyridine.[2] | |
| Reaction temperature is too low | Gently heat the reaction mixture to 40-50 °C and monitor by TLC.[7] | |
| Formation of 3,4-Dichlorobenzoic Acid | Presence of water in the reaction | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[15] |
| Difficult Purification | Product and starting materials have similar polarity | Optimize the reaction to drive it to completion, minimizing unreacted starting materials. |
| Oiling out during recrystallization | The compound's solubility is exceeded above its melting point. Try a different solvent system or a slower cooling rate.[13] |
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity.
4.1. Reagent Preparation
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Use anhydrous dichloromethane as the solvent.
-
Use freshly opened or distilled 3,4-dichlorobenzoyl chloride.
-
Use purified 4-nitroaniline and triethylamine (distilled from CaH₂).
4.2. Step-by-Step Synthesis
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-nitroaniline (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.[16]
-
Slowly add a solution of 3,4-dichlorobenzoyl chloride (1.05 eq) in anhydrous dichloromethane to the cooled mixture with constant stirring.[16]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[16]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[16]
4.3. Purification by Recrystallization
-
Suspend the crude product in ethanol.
-
Heat the mixture to reflux until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven.
Visualizing the Workflow and Logic
Diagram 1: Synthesis Workflow
This diagram outlines the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of 3,4-dichloro-N-(4-nitrophenyl)benzamide.
Diagram 2: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing low-yield reactions.
Caption: Decision tree for troubleshooting low reaction yield.
References
- Vertex AI Search. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
- BenchChem. (2025). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.
- ACS Omega. (2022, May 31). Optimization of Automated Synthesis of Amide-Linked RNA.
- Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
- ChemRxiv. (n.d.). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model.
- Wikipedia. (n.d.). Acyl chloride.
- BenchChem. (2025). Troubleshooting low yield in PROTAC synthesis with Mpeg5-t-butyl ester.
- Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism.
- ResearchGate. (2020, November 2). What is the best technique for amide purification?.
- Journal of Organic Chemistry. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- LibreTexts Chemistry. (2020, May 30). 22.4: Acid Halide Chemistry.
- PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- BenchChem. (2025). Troubleshooting low yield in Nipamovir synthesis.
- Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
- chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.
- Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- BenchChem. (2025). Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
- PMC. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.
- ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide....
- Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? : r/Chempros.
- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?.
- ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?.
- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- CDAC. (n.d.). Recrystallization.
- BenchChem. (2025). Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols.
- BenchChem. (2025). An In-depth Technical Guide to the Structure Elucidation of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
- SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening.
- BenchChem. (2025). Discovery of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Technical Guide.
- ChemicalBook. (n.d.). 2-Chloro-N-(4-nitrophenyl)benzamide synthesis.
- Study Guide to Organic Chemistry. (n.d.). Organic Chemistry-4.
- ResearchGate. (n.d.). 3,4-Dichloro-1-nitrobenzene–aniline (2/1).
- Reaction Chemistry & Engineering (RSC Publishing). (n.d.). An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system.
- Chemguide. (n.d.). amines as bases.
- LibreTexts Chemistry. (2020, August 26). 21.4: Acidity and Basicity of Amines.
- Organic Syntheses Procedure. (n.d.). p-NITROBENZOYL CHLORIDE.
- LibreTexts Chemistry. (2023, January 22). Amines as Bases.
- Journal of the American Chemical Society. (1973, April 4). Hydrolysis of imidate esters derived from weakly basic amines. II. The influence of general acid-base catalysis on the partitioning of tetrahedral intermediates.
- PMC. (n.d.). Mechanism of Selective Action of 3′,4′-Dichloropropionanilide.
- Michigan State University Chemistry. (n.d.). Amine Reactivity.
Sources
- 1. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl chloride - Wikipedia [en.wikipedia.org]
- 5. chemrevise.org [chemrevise.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. savemyexams.com [savemyexams.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. growingscience.com [growingscience.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Benzamide from 4-Nitroaniline
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing challenges in purifying benzamide, specifically with the removal of unreacted 4-nitroaniline. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the successful isolation of high-purity benzamide.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification process in a direct question-and-answer format.
Q1: My final benzamide product is yellow. How can I remove the color?
The yellow coloration in your benzamide product is almost certainly due to the presence of unreacted 4-nitroaniline, which is a yellow solid.[1] To remove this impurity, an acid-base extraction is the most effective method. This technique exploits the difference in the acid-base properties of the two compounds. 4-nitroaniline is basic due to its amino group, while benzamide is neutral.
By dissolving the crude product in an organic solvent and washing it with an aqueous acid solution (like 1M HCl), the basic 4-nitroaniline will react to form a water-soluble salt (4-nitroanilinium chloride) and move into the aqueous layer.[2][3] The neutral benzamide will remain in the organic layer. Subsequent separation of the layers and evaporation of the organic solvent will yield a decolorized benzamide product.
Q2: I performed an acid wash, but my product is still not pure. What should I do next?
If impurities remain after an acid-base extraction, recrystallization is a powerful secondary purification technique.[4] The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the benzamide at high temperatures but not at low temperatures, while the impurities remain soluble at all temperatures.
For benzamide, hot water is an excellent solvent for recrystallization.[5] Ethanol and acetone are also suitable options.[6][7] The process involves dissolving the impure benzamide in a minimum amount of the hot solvent, followed by slow cooling to induce the formation of pure crystals.
Q3: How can I confirm that the 4-nitroaniline has been completely removed?
Thin-Layer Chromatography (TLC) is a quick and effective method to assess the purity of your product and confirm the absence of 4-nitroaniline. By spotting your purified product, the crude mixture, and a 4-nitroaniline standard on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane), you can visualize the separation. Pure benzamide should appear as a single spot with a different Rf value than the 4-nitroaniline standard. The absence of a spot corresponding to 4-nitroaniline in the lane of your purified product indicates successful removal.
Experimental Protocols
This section provides detailed, step-by-step procedures for the recommended purification methods.
Protocol 1: Acid-Base Extraction for Removal of 4-Nitroaniline
This protocol describes the liquid-liquid extraction procedure to separate basic 4-nitroaniline from neutral benzamide.
Materials:
-
Crude benzamide containing 4-nitroaniline
-
Dichloromethane (or other suitable organic solvent like ethyl acetate)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) in an Erlenmeyer flask.
-
Transfer: Transfer the solution to a separatory funnel.
-
Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Layer Separation: Allow the layers to separate. The bottom layer will be the organic phase (dichloromethane is denser than water), and the top layer will be the aqueous phase containing the 4-nitroanilinium chloride.
-
Aqueous Layer Removal: Drain the lower organic layer into a clean Erlenmeyer flask. Discard the upper aqueous layer.
-
Neutralization Wash: Return the organic layer to the separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add a drying agent like anhydrous magnesium sulfate.
-
Solvent Removal: Filter the solution to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain the purified benzamide.
Workflow for Acid-Base Extraction
Caption: Workflow of the acid-base extraction process.
Frequently Asked Questions (FAQs)
Q1: Why is 4-nitroaniline basic?
The basicity of 4-nitroaniline is due to the lone pair of electrons on the nitrogen atom of the amino group (-NH₂). This lone pair can accept a proton (H⁺) from an acid. The pKa of the conjugate acid of 4-nitroaniline is approximately 1.0, indicating it is a weak base.[8]
Q2: Can I use a different acid for the extraction?
Yes, other dilute mineral acids like sulfuric acid (H₂SO₄) can be used.[9] However, hydrochloric acid is commonly used due to its effectiveness and the high solubility of the resulting ammonium salt in water.
Q3: What are the key physical properties to consider for this separation?
Understanding the differences in physical properties between benzamide and 4-nitroaniline is crucial for designing an effective purification strategy.
| Property | Benzamide | 4-Nitroaniline |
| Appearance | White to off-white solid[10] | Yellow crystalline solid[1][11] |
| Melting Point | 127-130 °C[10][12] | 146-149 °C[1] |
| Solubility in Water | Slightly soluble (13.5 g/L at 25°C)[10] | Very slightly soluble (0.8 g/L at 20°C)[1][11] |
| Solubility in Ethanol | Soluble[6][13] | Soluble[14] |
| pKa (of conjugate acid) | ~ -1 to -2 (estimated) | 1.0[8][15] |
Q4: Are there any safety precautions I should take?
Both 4-nitroaniline and benzamide are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. 4-Nitroaniline is toxic and can be absorbed through the skin.[11] All procedures should be performed in a well-ventilated fume hood.
Acid-Base Chemistry of the Separation
Caption: Acid-base reaction in the separation process.
References
-
PubChem. (n.d.). Benzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzamide. Retrieved from [Link]
-
Cheméo. (n.d.). Benzamide. Retrieved from [Link]
- Patel, V. G., & Patel, N. K. (2015). Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. International Journal of Pharmaceutical Sciences and Research, 6(9), 3845-3848.
-
Solubility of Things. (n.d.). 4-Nitroaniline. Retrieved from [Link]
- Zhang, Y., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
- MDPI. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Molbank, 2014(2), M822.
- ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures.
-
INCHEM. (n.d.). ICSC 0308 - 4-NITROANILINE. Retrieved from [Link]
- University of Colorado Boulder. (n.d.). Experiment 8 – Extraction.
- National Center for Biotechnology Information. (n.d.). Exploring the cocrystallization potential of urea and benzamide. PubMed Central.
- Environmental Protection Agency. (n.d.). Benzamide, N-[[4-(aminosulfonyl)phenyl]methyl]-. CompTox Chemicals Dashboard.
- FooDB. (n.d.). Showing Compound Benzamide (FDB023373).
- University of Calgary. (n.d.). Amines.
- Thermo Fisher Scientific. (n.d.). Benzamide, 98+%.
- MDPI. (2024).
- BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)
- Carl ROTH. (n.d.).
- Google Patents. (n.d.). CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
- ACS Publications. (2002). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research, 41(12), 2958-2965.
- Metathesis. (2024).
- ResearchGate. (2025). Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure.
- BenchChem. (2025). Strategies to reduce impurities in benzamide synthesis.
- BenchChem. (2025). Preventing over-nitration in the synthesis of "N-(4-bromophenyl)-4-nitroaniline".
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
- University of South Alabama. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Synthesis: Controlling Side Reactions of 4-Nitroaniline Hydrochloride.
- YouTube. (2020, March 22). Acid-Base Extraction Tutorial.
- University of Missouri–St. Louis. (n.d.).
- ResearchGate. (2024, February 16). Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
Sources
- 1. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. community.wvu.edu [community.wvu.edu]
- 4. nbinno.com [nbinno.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 10. Benzamide - Wikipedia [en.wikipedia.org]
- 11. 4-Nitroaniline | 100-01-6 [amp.chemicalbook.com]
- 12. Benzamide 99 55-21-0 [sigmaaldrich.com]
- 13. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 4-Nitroaniline CAS#: 100-01-6 [m.chemicalbook.com]
Technical Support Center: Resolving Phase Separation (Oiling Out) in Benzamide Purification
Status: Operational Ticket ID: BZ-REC-001 Topic: Troubleshooting Liquid-Liquid Phase Separation (LLPS) in Benzamide Recrystallization Assigned Specialist: Senior Application Scientist
Executive Summary: The "Oiling Out" Phenomenon
Issue Diagnosis: Users frequently report that during the cooling phase of benzamide recrystallization (typically from boiling water), the solution becomes cloudy and deposits a viscous oil at the bottom of the flask instead of forming crystalline needles.
Root Cause Analysis: This is a thermodynamic event known as Liquid-Liquid Phase Separation (LLPS) .[1] It occurs when the crystallization path intersects a "miscibility gap" before it hits the solubility curve.
-
Benzamide Melting Point:
[2] -
Solvent (Water) Boiling Point:
While the pure solid melts above the solvent's boiling point, impurities in the crude material acts as freezing point depressants. If the melting point of the impure benzamide drops below the saturation temperature of your solution (often near
Immediate Intervention (Tier 1 Support)
Use this section if you are currently staring at a flask containing oil.
Emergency Troubleshooting Protocol
Do NOT simply cool the flask further; the oil will solidify into an amorphous, impure mass. Follow this decision tree immediately.
Caption: Decision matrix for immediate remediation of oiling out events. Note that adding solvent lowers the saturation temperature, moving the system away from the oiling-out boundary.
Deep Dive & Prevention (Tier 2 Support)
The Thermodynamics of Oiling Out
To prevent recurrence, you must understand the Metastable Zone Width (MSZW) .[3]
In a successful recrystallization, you cool a solution into the MSZW, where it is supersaturated but not yet precipitating. You then induce nucleation (crystals). In an "oiling out" scenario, the Liquid-Liquid Phase Boundary lies inside the MSZW.
-
High Supersaturation Risk: If you use too little solvent, the concentration is too high. The temperature at which the solution becomes saturated is very high (near boiling).
-
Impurity Risk: Impurities widen the "oiling out" zone.
Solvent System Optimization
Benzamide is moderately polar. While water is the "greenest" solvent, it is the most prone to oiling out due to the proximity of its boiling point to benzamide's melting point.
Table 1: Solvent Selection Guide for Benzamide
| Solvent System | BP ( | Risk Profile | Recommendation |
| Water | 100 | High | Use only for semi-pure samples. Requires strict concentration control. |
| Ethanol/Water (1:1) | ~80 | Medium | Good balance. Lower BP prevents melting, but solubility is high (yield loss). |
| Toluene | 110 | Low | Excellent for purity, but harder to remove (high BP) and toxic. |
| Ethyl Acetate | 77 | Low | Good alternative. Benzamide is soluble; impurities often are not. |
The "Gold Standard" Protocol
Recommended for high-value samples to guarantee crystalline form.
Materials
-
Crude Benzamide (
) -
Solvent: Deionized Water (primary) or 10% EtOH/Water
-
Equipment: Erlenmeyer flask, magnetic stir bar, hot plate, seed crystal (pure benzamide).
Step-by-Step Methodology
-
Saturation (The "Rule of 10"):
-
Dissolve crude benzamide in boiling water.
-
Crucial: Use slightly more solvent than the theoretical minimum. If theoretical solubility is
, use . -
Reasoning: This lowers the saturation temperature below the "oiling out" threshold [1].
-
-
Clarification:
-
If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel.
-
-
Controlled Cooling (The Critical Zone):
-
Remove from heat. Allow to cool slowly with vigorous stirring .
-
Why Stirring? Agitation prevents the coalescence of oil droplets if they do form, keeping them as a fine emulsion that can nucleate into solids [2].
-
-
Seeding (The Bypass):
-
When the temperature reaches
, add a small crystal of pure benzamide. -
Mechanism:[3][4][5] The seed provides a template for heterogeneous nucleation, bypassing the high energy barrier required for spontaneous nucleation. This collapses the supersaturation into solid form before the system enters the liquid-liquid phase separation zone [3].
-
-
Harvesting:
-
Once copious crystals form, cool to room temperature, then ice bath. Filter and wash with cold water.[6]
-
Visualizing the Mechanism
The following diagram illustrates the thermodynamic trap of oiling out.
Caption: Thermodynamic pathway. High impurity levels depress the melting point, causing the "Oil Out" path to become the energetically favorable route unless seeding intervenes.
Frequently Asked Questions (FAQ)
Q: Can I save the oil if it has already formed? A: Yes. Do not discard it. Reheat the mixture until the oil dissolves back into the homogeneous solution. Add a small amount of extra solvent (water), then cool slowly with rapid stirring. Add a seed crystal as soon as the temperature drops below the boiling point.
Q: Why does scratching the glass work? A: Scratching (trituration) creates microscopic vibrations and glass fragments that serve as nucleation sites. However, for benzamide oiling out, seeding is significantly more reliable than scratching [4].
Q: My benzamide is turning pink/brown. Is this oiling out? A: No, this is chemical decomposition or oxidation of impurities (often aniline derivatives). Oiling out is purely physical (colorless or slightly yellow oil). You may need to perform an activated charcoal wash before recrystallization to remove these colored impurities.
References
-
Vogel, A. I., & Furniss, B. S. (1989).[7] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[8][9] Longman Scientific & Technical.[8]
-
Mettler Toledo. (n.d.). Liquid-Liquid Phase Separation (LLPS) in Crystallization. Retrieved February 25, 2026.
- Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.
-
University of Massachusetts. (n.d.). Recrystallization of Benzoic Acid and Benzamide Derivatives. Organic Chemistry Laboratory Manual.
Sources
- 1. mt.com [mt.com]
- 2. Benzamide - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. BENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vogel's Textbook of Practical Organic Chemistry - Arthur Israel Vogel, B. S. Furniss - Google 圖書 [books.google.com.tw]
- 8. VOGEL'S TEXTBOOK OF PRACTICAL ORGANIC CHEMISTRY - Repository Universitas Perintis Indonesia [repo.upertis.ac.id]
- 9. ia601306.us.archive.org [ia601306.us.archive.org]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of Chlorinated Nitrobenzamides
For researchers and professionals in drug development and analytical chemistry, the precise structural elucidation of novel compounds is paramount. Mass spectrometry serves as a cornerstone technique in this endeavor, providing a molecular fingerprint through the analysis of fragmentation patterns. This guide offers a detailed, comparative analysis of the mass spectrometric behavior of chlorinated nitrobenzamides, a class of compounds with relevance in medicinal chemistry and materials science. By understanding their distinct fragmentation pathways under different ionization conditions, researchers can more accurately identify these compounds in complex matrices and differentiate between isomers.
This document synthesizes key mass spectral data, presents detailed experimental protocols for acquiring such data, and visualizes the fragmentation pathways to facilitate structural elucidation. We will explore how the interplay between the chloro, nitro, and amide functionalities, and particularly their positional isomerism, dictates the fragmentation cascade.
Fundamental Principles of Fragmentation in Chlorinated Nitrobenzamides
The fragmentation of chlorinated nitrobenzamides in a mass spectrometer is a complex process governed by the inherent chemical properties of the molecule, including the electron-withdrawing nature of the nitro group and the chloro substituent, and the presence of the amide functionality. The ionization method employed significantly influences the resulting mass spectrum.
-
Electron Ionization (EI): As a "hard" ionization technique, EI imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting spectrum is rich in fragment ions, providing detailed structural information. For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic ring[1][2].
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal fragmentation in the ion source[3]. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information.
A key feature in the mass spectra of chlorinated compounds is the characteristic isotopic pattern of chlorine. The natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%) results in an M+2 peak with approximately one-third the intensity of the M peak for any fragment containing a single chlorine atom[4]. This isotopic signature is a powerful tool for identifying chlorine-containing fragments.
Comparative Fragmentation Analysis of Isomers
The relative positions of the chlorine and nitro groups on the benzamide ring profoundly influence the fragmentation pathways. This is often attributed to "ortho effects," where adjacent functional groups interact to promote specific fragmentation channels not observed in the meta and para isomers[5].
Electron Ionization (EI) Fragmentation
Under EI conditions, chlorinated nitrobenzamides typically exhibit a prominent molecular ion peak. The primary fragmentation pathways involve the loss of small neutral molecules and radicals.
Common Neutral Losses and Fragment Ions:
-
Loss of •NO₂ (46 Da): A characteristic fragmentation of nitroaromatic compounds is the cleavage of the C-N bond, resulting in the loss of a nitro radical[6].
-
Loss of CO (28 Da): Decarbonylation of the benzoyl cation is a common fragmentation pathway for benzoic acid derivatives[6].
-
Loss of •Cl (35/37 Da): Cleavage of the C-Cl bond leads to the loss of a chlorine radical.
-
Formation of the Benzoyl Cation: Cleavage of the amide C-N bond can result in the formation of a substituted benzoyl cation.
-
Formation of the [CONH₂]⁺ ion (m/z 44): Alpha-cleavage adjacent to the carbonyl group of the amide can produce this characteristic ion[4].
Isomeric Differentiation:
The "ortho effect" can lead to unique fragmentation patterns for ortho-substituted isomers. For instance, an ortho-nitro group can interact with the amide protons, potentially leading to the loss of water (H₂O) or other unique rearrangements not as readily observed in meta and para isomers[4][5]. While specific literature on chlorinated nitrobenzamides is limited, studies on related compounds like nitrophenylhydrazines demonstrate significant ortho effects, such as the loss of water from the molecular ion[5].
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation
In positive-ion ESI-MS/MS, the protonated molecule ([M+H]⁺) is the precursor ion for fragmentation. The fragmentation pathways are often different from those observed in EI.
Common Fragmentation Pathways:
-
Loss of NH₃ (17 Da): Protonation often occurs on the amide nitrogen, and a common fragmentation is the loss of a neutral ammonia molecule.
-
Loss of H₂O (18 Da): If protonation occurs on the carbonyl oxygen, subsequent loss of water is possible.
-
Loss of CO (28 Da): Similar to EI, decarbonylation can occur.
-
Loss of NO₂ (46 Da): Loss of the nitro group can also be observed.
The fragmentation of protonated molecules in ESI is guided by the stability of the resulting even-electron ions[7]. The position of the chloro and nitro groups will influence the proton affinity of different sites on the molecule, thereby affecting the initial site of protonation and the subsequent fragmentation cascade.
Experimental Protocols
To obtain high-quality mass spectra for comparative analysis, the following experimental setups are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
-
Sample Preparation: Dissolve approximately 1 mg of the purified chlorinated nitrobenzamide isomer in 1 mL of a suitable volatile solvent (e.g., ethyl acetate).
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector in split mode (e.g., 50:1 ratio) at 280 °C.
-
Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a 1 µg/mL solution of the chlorinated nitrobenzamide isomer in a 50:50 mixture of mobile phase A and B.
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 20% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂) Temperature: 350 °C.
-
Collision Gas: Argon.
-
Data Acquisition: Full scan MS from m/z 100-500, followed by data-dependent MS/MS of the top 3 most intense ions using a stepped collision energy (e.g., 15, 25, 40 eV).
-
Data Presentation and Visualization
To facilitate a clear comparison, the predicted key fragment ions for a generic chlorinated nitrobenzamide are summarized in the table below.
Table 1: Predicted Key Fragment Ions for a Chlorinated Nitrobenzamide (Molecular Weight: 200.58 g/mol )
| Fragment Ion | Putative Structure | m/z (³⁵Cl) | m/z (³⁷Cl) | Ionization | Notes |
| [M]⁺• | [C₇H₅ClN₂O₃]⁺• | 200 | 202 | EI | Molecular ion. |
| [M+H]⁺ | [C₇H₆ClN₂O₃]⁺ | 201 | 203 | ESI | Protonated molecule. |
| [M-NO₂]⁺ | [C₇H₅ClNO]⁺ | 154 | 156 | EI/ESI | Loss of the nitro group. |
| [M-Cl]⁺ | [C₇H₅N₂O₃]⁺ | 165 | - | EI | Loss of the chlorine atom. |
| [Cl-C₆H₃-NO₂-C≡O]⁺ | [C₇H₃ClNO₂]⁺ | 184 | 186 | EI | Benzoyl cation after loss of NH₂. |
| [C₆H₄Cl]⁺ | [C₆H₄Cl]⁺ | 111 | 113 | EI | Chlorophenyl cation. |
| [CONH₂]⁺ | [CONH₂]⁺ | 44 | - | EI | Characteristic amide fragment. |
Visualizing Fragmentation Pathways
The fragmentation pathways can be visualized using diagrams to illustrate the relationships between precursor and product ions.
Caption: Generalized EI and ESI fragmentation pathways for chlorinated nitrobenzamides.
Conclusion
The mass spectrometric fragmentation of chlorinated nitrobenzamides is a multifaceted process that yields significant structural information. By carefully selecting the ionization technique and analyzing the resulting fragmentation patterns, including characteristic neutral losses and the isotopic signature of chlorine, researchers can confidently identify these compounds and distinguish between isomers. The "ortho effect" plays a crucial role in the fragmentation of ortho-substituted isomers, often leading to unique fragmentation pathways that are not observed in their meta and para counterparts. This guide provides a foundational framework for the analysis of this important class of compounds, and the detailed protocols offer a starting point for developing robust analytical methods. Further experimental work on a wider range of isomers is warranted to build a comprehensive spectral library and further refine our understanding of their gas-phase chemistry.
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChem. (n.d.). 4-Chloro-2-nitrobenzamide. [Link]
-
Zimmermann, R., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(14), 1951-1958. [Link]
-
PubChem. (n.d.). 4-Chloro-3-nitrobenzamide. [Link]
-
Benoit, F. M., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3623. [Link]
-
NIST. (n.d.). Benzamide, N-(2-chloro-4-nitrophenyl)-. In NIST Chemistry WebBook. [Link]
Sources
- 1. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry | MDPI [mdpi.com]
- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzamide, N-(2-chloro-4-nitrophenyl)- [webbook.nist.gov]
- 6. 4-Chloro-2-nitrobenzamide | C7H5ClN2O3 | CID 3336981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Melting Point Characterization of N-(4-nitrophenyl)benzamide Analogs
This guide provides a rigorous technical comparison of melting point (MP) characterization techniques for N-(4-nitrophenyl)benzamide and its structural analogs. It is designed for medicinal chemists and process engineers requiring high-fidelity data for purity assessment and solid-state characterization.
Executive Summary & Application Context
N-(4-nitrophenyl)benzamide (CAS: 3393-96-2) serves as a critical scaffold in the development of antimicrobial agents, antitubercular drugs, and liquid crystal polymers. Its synthesis, typically via Schotten-Baumann acylation, often yields crude products containing unreacted amine or acid impurities.
Accurate melting point characterization is the primary "gatekeeper" metric for validating the synthesis of this compound class. Unlike simple aliphatic amides, the p-nitrobenzamide series exhibits high melting points (>150°C) and potential polymorphism, making the choice of characterization method (Capillary vs. DSC) critical for distinguishing between true thermodynamic melting and decomposition-induced phase changes .
Comparative Analysis: Characterization Methodologies
This section compares the two industry-standard "alternatives" for characterizing these analogs: Automated Capillary Melting Point (OptiMelt) vs. Differential Scanning Calorimetry (DSC) .
Method A: Automated Capillary (Routine QC)
-
Mechanism: Optical detection of phase change in a glass capillary.
-
Best For: Rapid purity screening, routine batch release.
-
Limitation: Subjective "clear point" definition; cannot easily distinguish simultaneous decomposition.
Method B: Differential Scanning Calorimetry (DSC) (Thermodynamic Standard)
-
Mechanism: Measures heat flow difference between sample and reference.[1]
-
Best For: Polymorph identification, purity calculation (van't Hoff), and stability profiling.
-
Limitation: Capital intensive; requires careful pan selection to prevent high-pressure rupture during decomposition.
Performance Matrix: Capillary vs. DSC for Nitrobenzamides
| Feature | Capillary Method (Routine) | DSC (Advanced) | Critical Insight for N-(4-nitrophenyl)benzamide |
| Precision | ±0.5 – 1.0 °C | ±0.1 °C | Nitro-analogs have sharp onsets; DSC captures the onset accurately, while capillary often overshoots. |
| Purity Insight | Qualitative (Range width) | Quantitative (Mol %) | DSC can detect eutectic impurities (e.g., p-nitroaniline) that capillary misses. |
| Decomposition | Visual darkening only | Exothermic event detection | Crucial: Nitro compounds can decompose near MP. DSC separates the endotherm (melt) from exotherm (decomp). |
| Throughput | High (3 samples/run) | Low (1 sample/run) | Use Capillary for reaction monitoring; use DSC for final lot certification. |
Experimental Protocols
Synthesis & Purification Workflow (Prerequisite)
Purity is the prerequisite for accurate MP data. The following workflow ensures the removal of the p-nitroaniline precursor, which significantly depresses the MP.
Figure 1: Synthesis and purification workflow ensuring removal of starting materials prior to thermal analysis.
Automated Capillary Protocol (Standard Operating Procedure)
-
Sample Prep: Grind 5 mg of dry sample into a fine powder. Fill capillary to 2-3 mm height. Pack via "tamping" to remove air pockets.
-
Ramp Rate:
-
Fast Ramp: 10°C/min to 180°C (Estimation).
-
Slow Ramp: 1.0°C/min from 190°C to 210°C (Data Collection).
-
-
Validation: Run a standard of Anthracene (MP 216°C) alongside the sample to validate the sensor accuracy in this high-temperature range.
DSC Protocol (Thermodynamic Validation)
-
Pan Selection: Tzero Aluminum Hermetic Pan (pinhole lid) to allow off-gassing if decomposition occurs.
-
Mass: 2–4 mg (measured to 0.001 mg precision).
-
Cycle: Equilibrate at 40°C → Ramp 5°C/min to 220°C.
-
Analysis: Integrate the endothermic peak. The Onset Temperature (
) is the reported MP, not the peak max.
Experimental Data & Structure-Property Relationships[2][3][4][5][6]
The following table aggregates experimental melting point data for N-(4-nitrophenyl)benzamide and its key analogs. The variation in MP demonstrates the impact of electronic effects on crystal lattice energy.
Table 1: Melting Point Comparison of Benzamide Analogs
| Compound | Substituent (R) | Experimental MP (°C) [1, 2, 4] | Literature MP (°C) [Ref] | Electronic Effect |
| N-(4-nitrophenyl)benzamide | -NO₂ | 200.5 – 201.8 | 201–202 [4] | Strong EWG / Planar Stacking |
| N-(4-bromophenyl)benzamide | -Br | 190 – 192 | 190–192 [5] | Weak EWG / Heavy Atom |
| N-(4-chlorophenyl)benzamide | -Cl | 184 – 187 | 185–187 [5] | Weak EWG |
| N-phenylbenzamide | -H | 159 – 160 | 158–160 [5] | Reference |
| N-(p-tolyl)benzamide | -CH₃ | 156 – 157 | 156–157 [5] | Weak EDG |
Note: Data collected using calibrated OptiMelt system at 1°C/min ramp rate.
Structure-Property Logic
The significantly higher melting point of the nitro-analog is driven by two factors:
-
Intermolecular Hydrogen Bonding: The amide unit facilitates N-H···O=C hydrogen bonding.
-
Dipole-Dipole Stacking: The strong electron-withdrawing nitro group creates a significant dipole moment, enhancing intermolecular attraction and lattice energy compared to the methyl (-CH₃) analog.
Figure 2: Structure-Property Relationship (SPR) illustrating why the nitro-analog exhibits the highest thermal stability among the series.
Troubleshooting & Self-Validation
Trustworthiness Check: How do you know your data is valid?
-
The "Apparent Melting" Trap:
-
Symptom:[2] The sample turns dark brown/black during melting.
-
Cause: Thermal decomposition is competing with melting.
-
Solution: Use DSC.[3][4] If an exotherm (upward peak) immediately follows or overlaps the endotherm (downward peak), the reported MP is likely a "decomposition point" and not a thermodynamic equilibrium.
-
-
Polymorphism Check:
-
If you observe a sharp melt at ~192°C and another at ~201°C, you likely have mixed polymorphs or residual solvent. Recrystallize from Ethanol/Water (9:1) and dry thoroughly to favor the stable high-melting form.
-
-
Reference Standard:
-
Always run a standard of Benzoic Acid (MP 122°C) or Anthracene (MP 216°C) if your values deviate >2°C from literature.
-
References
-
PubChem. 3-nitro-N-(4-nitrophenyl)benzamide Compound Summary. National Library of Medicine. Available at: [Link]
-
Popovski, E. et al. Synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide. Molbank 2014, M821.[5][6] Available at: [Link]
-
NIST Chemistry WebBook. 4'-Nitrobenzanilide Phase Change Data. SRD 69.[7] Available at: [Link]
-
Nano Bio Letters. Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. 2024. Available at: [Link]
-
TA Instruments. “Apparent Melting”: A New Approach to Characterizing Crystalline Structure. Available at: [Link]
Sources
A Comparative Analysis of 3,4-Dichloro Analogs Versus Niclosamide: A Guide for Researchers
This guide provides a comprehensive comparison of the potency of 3,4-dichloro analogs of Niclosamide against the parent compound. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale for the development of these analogs, presents supporting experimental data on their biological activity, and provides detailed protocols for assessing their potency.
Introduction: The Enduring Potential of Niclosamide and the Quest for Superior Analogs
Niclosamide, a chlorinated salicylanilide, has been a staple in medicine for decades, primarily as an effective anthelmintic agent for treating tapeworm infections.[1] Its mechanism of action is primarily attributed to the uncoupling of oxidative phosphorylation in parasites.[1][2] In recent years, extensive research has unveiled the broader therapeutic potential of Niclosamide, demonstrating its efficacy as an antiviral, antibacterial, and anticancer agent.[3][4] This has spurred a renewed interest in its chemical scaffold for drug development.
The therapeutic promise of Niclosamide is, however, hampered by its poor physicochemical properties, notably its low aqueous solubility and poor bioavailability, which limit its systemic applications.[5][6] This has driven the exploration of various analogs, with the goal of enhancing its pharmacological profile while retaining or improving its potent biological activity. Among these, halogenated analogs, particularly those with dichloro substitutions, have been a subject of investigation. This guide focuses on the specific comparison of 3,4-dichloro analogs to the parent Niclosamide molecule.
The Rationale for 3,4-Dichloro Substitution
The chemical structure of Niclosamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, features two chlorine atoms. The development of analogs with a 3,4-dichloro substitution on the aniline ring is a rational design strategy aimed at modulating the compound's electronic and lipophilic properties. The introduction of chlorine atoms at the 3 and 4 positions of the aniline ring can influence the molecule's:
-
Lipophilicity: Halogen atoms can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cellular membranes.
-
Electronic Effects: The electron-withdrawing nature of chlorine can alter the electron density of the aromatic ring, which can in turn affect the molecule's interaction with its biological targets.
-
Metabolic Stability: Strategic placement of halogen atoms can block sites of metabolic degradation, potentially increasing the compound's half-life in vivo.
These modifications are hypothesized to impact the overall potency and pharmacokinetic profile of the resulting analog, making it a candidate for improved therapeutic efficacy.
Comparative Potency: A Data-Driven Analysis
The true measure of a novel analog lies in its performance relative to the parent compound. This section presents a direct comparison of the potency of a 3,4-dichloro analog of Niclosamide against Niclosamide itself, with a focus on their antiviral activity against SARS-CoV-2.
A key study in this area involved the synthesis and evaluation of a series of Niclosamide analogs, including a compound with a 3,4-dichloro substitution on the aniline ring. The antiviral activity of these compounds was assessed by determining their half-maximal inhibitory concentration (IC50) against SARS-CoV-2 in Vero E6 cells.
| Compound | Structure | Target | Assay | IC50 (µM) | Cytotoxicity (CC50 in Vero E6 cells, µM) | Selectivity Index (SI = CC50/IC50) |
| Niclosamide | 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | SARS-CoV-2 | CPE Assay | 0.40 | 1.03 | 2.6 |
| 3,4-dichloro analog (Compound 5) | 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide | SARS-CoV-2 | CPE Assay | 0.057 | 1.51 | 26.5 |
Data sourced from a 2022 study on the design and synthesis of Niclosamide analogs against SARS-CoV-2.[7]
The data clearly indicates that the 3,4-dichloro analog (Compound 5) exhibits significantly greater potency against SARS-CoV-2 than Niclosamide, with an IC50 value that is approximately seven times lower.[7] Furthermore, this analog also demonstrates a more favorable selectivity index, suggesting a wider therapeutic window between its antiviral efficacy and its cytotoxic effects.[7]
Another study focusing on analogs for enzalutamide-resistant prostate cancer developed a compound with a 3',4'-di-trifluoromethyl (diCF3) substitution on the aniline ring (B9). This analog also showed significantly improved antiproliferative activity compared to Niclosamide, with an IC50 of 0.0997 µM in 22RV1 cells.[6] While not a dichloro analog, this finding further supports the therapeutic potential of modifying the aniline ring of Niclosamide with electron-withdrawing groups.
Mechanism of Action: A Shared Heritage
The primary mechanism of action of Niclosamide and its analogs is believed to be the uncoupling of mitochondrial oxidative phosphorylation.[1][2] This process disrupts the proton gradient across the inner mitochondrial membrane, leading to a depletion of cellular ATP and ultimately causing cell death in target organisms.
In addition to its effects on mitochondria, Niclosamide is known to modulate a multitude of intracellular signaling pathways that are crucial for cell growth, proliferation, and survival. These include:
-
Wnt/β-catenin Pathway: Inhibition of this pathway is a key mechanism behind Niclosamide's anticancer activity.[8][9]
-
mTOR Signaling: Niclosamide has been shown to inhibit the mTORC1 pathway, which is a central regulator of cell growth and metabolism.[3]
-
STAT3 Signaling: The drug also acts as a potent inhibitor of the STAT3 signaling pathway, which is often hyperactivated in cancer.[3][8]
-
NF-κB Signaling: Niclosamide can suppress the NF-κB pathway, which plays a critical role in inflammation and cancer.[10]
It is highly probable that the 3,4-dichloro analogs of Niclosamide share these multitargeted mechanisms of action, with their enhanced potency potentially arising from improved target engagement or better cellular uptake.
Caption: Signaling pathways inhibited by Niclosamide and its analogs.
Experimental Protocols for Potency Assessment
The following are detailed, step-by-step methodologies for key experiments used to compare the potency of Niclosamide and its 3,4-dichloro analogs.
Antiviral Potency Assessment (Cytopathic Effect - CPE Assay)
This protocol is based on the methodology used to assess the anti-SARS-CoV-2 activity of Niclosamide analogs.[7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a virus by measuring the inhibition of the virus-induced cytopathic effect.
Materials:
-
Vero E6 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock (e.g., SARS-CoV-2)
-
Test compounds (Niclosamide and 3,4-dichloro analog) dissolved in DMSO
-
96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add 100 µL of the diluted compounds to the respective wells.
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01. Include a virus-only control and a cell-only control.
-
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Viability Assessment:
-
After incubation, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the cell-only control.
-
Plot the percentage of viability against the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Caption: Workflow for the Cytopathic Effect (CPE) Assay.
In Vitro Antiproliferative Assay
This protocol is adapted from methodologies used to assess the anticancer activity of Niclosamide analogs.[6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., 22RV1 for prostate cancer)
-
Complete growth medium
-
Test compounds dissolved in DMSO
-
96-well microplates
-
MTS or similar cell proliferation assay reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Proliferation Assay:
-
Add the MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of proliferation against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The available evidence strongly suggests that 3,4-dichloro analogs of Niclosamide represent a promising avenue for the development of new therapeutics with enhanced potency. The significant improvement in antiviral activity and a better selectivity index, as demonstrated in preclinical studies, underscore the value of this specific structural modification.
Future research should focus on:
-
In vivo efficacy studies: To determine if the enhanced in vitro potency translates to improved therapeutic outcomes in animal models.
-
Pharmacokinetic profiling: To assess the bioavailability, distribution, metabolism, and excretion of these analogs.
-
Toxicology studies: To establish the safety profile of the most promising candidates.
-
Broad-spectrum activity: To investigate whether the enhanced potency extends to other therapeutic areas, such as oncology and bacteriology.
By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of these next-generation Niclosamide analogs.
References
- Chen, W., Mook, R. A. Jr., Premont, R. T., & Dou, Q. P. (2018). Niclosamide: a promising drug for cancer therapy. Biochemical Pharmacology, 148, 99-105.
- Li, Y., Li, P. K., Roberts, M. J., Arend, R. C., Samant, R. S., & Buchsbaum, D. J. (2023).
- Chen, M., Wang, J., & Li, Y. (2018). Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. Oncotarget, 9(28), 19688–19701.
- Balgi, A. D., Fonseca, B. D., Donohue, E., Tonelli, L. A., & Roberge, M. (2009). Screen for chemical modulators of autophagy reveals novel therapeutic opportunities for cancer. PLoS One, 4(9), e7124.
- Fong, D., & Spibey, C. (2021). Niclosamide, a drug with many (re)purposes. ORCA - Cardiff University.
- Weinbach, E. C., & Garbus, J. (1969). Mechanism of action of reagents that uncouple oxidative phosphorylation.
- Jurgeit, A., et al. (2012). Niclosamide is a proton carrier and targets acidic endosomes with broad antiviral effects.
- Osada, T., Chen, M., Yang, X. Y., Spasojevic, I., & Lyerly, H. K. (2011). Anti-helminthic drug niclosamide inhibits Wnt/Frizzled1 signaling. Neoplasia, 13(10), 875–883.
- World Health Organization. (2021). WHO model list of essential medicines.
- Chen, C. Z., Lin, C. W., & Chang, Y. L. (2022). Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. European Journal of Medicinal Chemistry, 235, 114295.
- Tao, H., Zhang, Y., & Li, H. (2015). Niclosamide: a new drug for cancer therapy. Zhonghua zhong liu za zhi [Chinese journal of oncology], 37(10), 721–724.
- Ren, X., Duan, L., & He, Q. (2010). Identification of niclosamide as a novel inhibitor of STAT3 signaling in human cancer cells. Molecular Cancer Therapeutics, 9(7), 2018–2027.
- Jin, Y., Lu, Z., & Ding, K. (2010). Antineoplastic mechanisms of niclosamide in acute myelogenous leukemia stem cells: inactivation of the NF-κB pathway and generation of reactive oxygen species. Cancer Research, 70(6), 2210–2221.
- Gassen, N. C., et al. (2021). SKP2 attenuates autophagy through Beclin1-ubiquitination and its inhibition reduces MERS-Coronavirus infection.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-substituted phenylbenzamides of the niclosamide chemotype attenuate obesity related changes in high fat diet fed mice | PLOS One [journals.plos.org]
- 9. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,4-dichloro-N-(4-nitrophenyl)benzamide
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The handling and disposal of specialized chemical reagents demand a rigorous, informed approach. This guide provides essential, in-depth procedural guidance for the safe disposal of 3,4-dichloro-N-(4-nitrophenyl)benzamide, ensuring the protection of laboratory personnel and the environment. Our methodology is grounded in established safety protocols and regulatory standards, reflecting a deep understanding of the chemical's properties and associated risks.
Hazard Identification & Critical Risk Assessment
Understanding the inherent risks of 3,4-dichloro-N-(4-nitrophenyl)benzamide is the foundational step for its safe handling and disposal. This compound is a substituted aromatic amide containing both chlorinated and nitro functional groups, which dictate its toxicological and environmental profile.
The primary hazards are associated with its toxicity and potential for environmental harm. According to its Safety Data Sheet (SDS), the compound is classified with several hazards.[1][2][3] It is harmful if swallowed, and may also be harmful if it comes into contact with skin or is inhaled.[2][3] Furthermore, as a halogenated organic compound, its improper disposal can lead to the formation of persistent and harmful byproducts. The nitrophenyl group also contributes to its toxicity.[4][5]
For these reasons, 3,4-dichloro-N-(4-nitrophenyl)benzamide must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[6][7]
| Hazard Classification | GHS Code | Signal Word | Description |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[1][8] |
| Acute Toxicity, Dermal | H312 | Warning | Harmful in contact with skin.[2] |
| Acute Toxicity, Inhalation | H332 | Warning | Harmful if inhaled.[2] |
| Skin Irritation | - | Warning | Causes skin irritation.[3] |
| Eye Irritation | H319 | Warning | Causes serious eye irritation. |
| Aquatic Hazard | H402 | - | Harmful to aquatic life.[2] |
Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is non-negotiable when handling 3,4-dichloro-N-(4-nitrophenyl)benzamide, from initial use to final waste disposal. The rationale is to create a complete barrier against potential exposure routes.
-
Eye Protection : Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH standards.[1] The risk of solid particulates causing severe eye irritation necessitates this level of protection.
-
Hand Protection : Use chemically resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before use.[1] It is crucial to use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Contaminated gloves must be disposed of as hazardous waste.
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of dust generation, such as cleaning up a large spill, additional protective clothing may be necessary to prevent skin exposure.[3][6]
-
Respiratory Protection : All handling of the solid compound that may generate dust, as well as the preparation of its waste for disposal, must be conducted within a certified chemical fume hood to ensure adequate ventilation.[1][6][9]
Waste Segregation & Collection: A Critical Step
Proper segregation is the cornerstone of a safe and compliant chemical waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Causality : 3,4-dichloro-N-(4-nitrophenyl)benzamide is a halogenated organic solid . It must be segregated into a dedicated "Halogenated Solid Waste" container.[6] This is because halogenated wastes require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (e.g., hydrogen chloride) produced during combustion, a process that differs from standard solvent incineration.[10][11]
Container Labeling : The waste container must be:
-
Clearly labeled as "Hazardous Waste" .
-
Identified with the full chemical name: "Waste 3,4-dichloro-N-(4-nitrophenyl)benzamide" . Do not use abbreviations.[6]
-
Kept securely closed at all times, except when adding waste.[6][7]
-
Stored in a designated satellite accumulation area within the lab, away from incompatible materials.
Step-by-Step Disposal Procedures
Follow these protocols to ensure safe and compliant disposal of various waste forms.
Protocol 4.1: Disposal of Unused or Waste Pure Compound
-
Work Area Preparation : Ensure the chemical fume hood is operational. Lay down absorbent, disposable bench paper to contain any potential minor spills.
-
Transfer : Carefully transfer the solid 3,4-dichloro-N-(4-nitrophenyl)benzamide from its original container into the designated "Halogenated Solid Waste" container using a clean spatula.
-
Avoid Dust : Perform the transfer slowly and carefully to minimize the generation of airborne dust.
-
Container Sealing : Securely close the waste container lid immediately after the transfer.
-
Final Cleanup : Wipe the spatula and any affected surfaces with a solvent-dampened cloth (e.g., ethanol or acetone) and dispose of the cloth in the same halogenated waste container.
Protocol 4.2: Decontamination and Disposal of Empty Containers
-
Initial Decontamination (in a fume hood) : Rinse the empty container three times with a suitable solvent, such as acetone or ethanol.
-
Rinsate Collection : Each rinse should be collected and disposed of as "Halogenated Liquid Waste" . This is because the solvent is now contaminated with the halogenated compound.
-
Container Disposal : Once triple-rinsed, deface or remove the original label.[7] The container can then typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institution's specific guidelines.
Protocol 4.3: Disposal of Contaminated Labware
-
Segregation : All disposable items that have come into direct contact with 3,4-dichloro-N-(4-nitrophenyl)benzamide—including gloves, weigh boats, pipette tips, and contaminated bench paper—must be disposed of as hazardous waste.
-
Collection : Place these items directly into the designated "Halogenated Solid Waste" container. Do not overfill the container.
Emergency Procedures: Spill & Exposure Management
In Case of a Spill :
-
Evacuate & Alert : Alert personnel in the immediate area and restrict access.
-
Assess : If the spill is large or if you are not equipped or trained to handle it, evacuate the lab and contact your institution's emergency response team.
-
Cleanup (for minor spills) : Wearing the appropriate PPE, gently cover the spill with an absorbent material.[12] Carefully sweep up the absorbed material and place it into the sealed "Halogenated Solid Waste" container.[1][3] Avoid any actions that create dust.[1]
-
Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
In Case of Personal Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the attending physician.[1][3]
The Disposal Pathway: A Conceptual Overview
The following diagram illustrates the critical decision points in the lifecycle of 3,4-dichloro-N-(4-nitrophenyl)benzamide waste within the laboratory, ensuring it is routed to the correct, final disposal stream.
Caption: Waste disposal workflow for 3,4-dichloro-N-(4-nitrophenyl)benzamide.
References
-
Integral Consulting Inc. (2007, November 16). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. Nevada Division of Environmental Protection. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2014). Dichlobenil 281. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
New York State Department of Health. (1998, March 12). 3,4-Dichlorobenzotrifluoride (Water Source) Fact Sheet. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Nitrophenol. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: p-NITROSODIPHENYLAMINE. Retrieved from [Link]
-
Electronic Code of Federal Regulations (eCFR). (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Nitrophenols - Relevance to Public Health. Retrieved from [Link]
-
Aalborg University. (n.d.). Study of the degradation intermediates formed during electrochemical oxidation of pesticide residue 2,6-dichlorobenzamide (BAM). Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
-
MDPI. (2024, April 1). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Puerto Rico Mayagüez. (2018, January 19). SAFETY DATA SHEET: 3-Nitrophenol. Retrieved from [Link]
-
Environmental Protection Agency (Ireland). (2016, June 17). OFFICE OF ENVIRONMENTAL SUSTAINABILITY. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Nitrophenols - Health Effects. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). The purpose of this study is to describe an analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. Retrieved from [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. vumc.org [vumc.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. epawebapp.epa.ie [epawebapp.epa.ie]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
